2-nitropyridine-4-carboxylic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-nitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERXZLYZFAKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376498 | |
| Record name | 2-nitropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-74-0 | |
| Record name | 2-Nitro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-nitropyridine-4-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document details a reliable synthetic protocol, outlines expected physicochemical properties, and presents a thorough analysis of its spectroscopic signature.
Introduction
This compound, also known as 2-nitroisonicotinic acid, is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The presence of the nitro group at the 2-position and the carboxylic acid at the 4-position of the pyridine ring offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutics. This guide aims to provide researchers with the essential technical information required for the successful synthesis and confident characterization of this important molecule.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the oxidation of 2-nitro-4-methylpyridine. This reaction is typically achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common and effective choice.
Synthesis Pathway
The synthesis proceeds via a one-step oxidation reaction as illustrated in the following workflow:
Caption: Synthetic route to this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.
Materials:
-
2-Nitro-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-nitro-4-methylpyridine in water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the suspension. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
Acidify the filtrate with concentrated sulfuric acid.
-
To remove any excess unreacted permanganate, add a saturated solution of sodium bisulfite until the solution becomes colorless.
-
Concentrate the solution under reduced pressure.
-
-
Isolation and Purification:
-
Cool the concentrated solution in an ice bath to precipitate the crude product.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₆H₄N₂O₄ |
| Molecular Weight | 168.11 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 172.5-173.5 °C |
| IUPAC Name | This compound |
| Synonyms | 2-nitroisonicotinic acid |
| CAS Number | 33225-74-0 |
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Analytical Workflow
The characterization of the synthesized compound typically follows the workflow outlined below:
Caption: Workflow for the characterization of the final product.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad and strong, due to hydrogen bonding |
| C=O (Carboxylic acid) | 1710 - 1680 | Strong and sharp |
| N-O (Nitro group) | 1550 - 1500 and 1360 - 1300 | Two strong bands (asymmetric and symmetric stretching) |
| C=N, C=C (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity |
| C-H (Aromatic) | 3100 - 3000 | Weak to medium intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons on the pyridine ring. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
-
H-3: Expected to be the most downfield proton due to its proximity to the nitro group.
-
H-5: Expected to be deshielded by the adjacent carboxylic acid group.
-
H-6: Expected to be the most upfield of the aromatic protons.
-
-COOH: A broad singlet, typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C=O | 165 - 175 |
| C-2 | ~150 |
| C-4 | ~145 |
| C-6 | ~140 |
| C-3 | ~125 |
| C-5 | ~120 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z = 151.
-
Loss of -COOH (M-45): Decarboxylation, resulting in a peak at m/z = 123.
-
Loss of -NO₂ (M-46): Loss of the nitro group, giving a peak at m/z = 122.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the expected physicochemical and spectroscopic data, will aid researchers in the successful preparation and confident identification of this important synthetic intermediate. The provided information is intended to support the advancement of research and development in medicinal chemistry and related fields.
References
2-nitropyridine-4-carboxylic acid physical and chemical properties
An In-depth Technical Guide to 2-Nitropyridine-4-Carboxylic Acid
Introduction
This compound, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative with significant applications in chemical synthesis and drug development. Its structure, incorporating both a carboxylic acid and a nitro group on the pyridine ring, imparts unique reactivity and properties. This document provides a comprehensive overview of the physical and chemical properties of this compound, along with general experimental considerations, for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | [1][2] |
| Molecular Weight | 168.11 g/mol | [1][2] |
| CAS Number | 33225-74-0 | [1][2][3] |
| Appearance | White to Orange to Green powder to crystal | [4] |
| Melting Point | 174 - 175 °C | [5] |
| pKa | 2.75 ± 0.10 (Predicted) | [4] |
| Purity | >95% | [2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [4][5] |
Synonyms:
Chemical Behavior and Reactivity
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the carboxylic acid functionality on the pyridine ring.
Reactivity of the Carboxylic Acid Group: Like other carboxylic acids, this compound can undergo reactions such as esterification, amidation, and conversion to acyl halides. The reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group attached to the carbonyl carbon. A more stable leaving group results in a more reactive derivative. The general order of reactivity for carboxylic acid derivatives is as follows: Acyl halides > Anhydrides > Esters and Carboxylic Acids > Amides.[6]
Figure 1: General reactivity trend of carboxylic acid derivatives.
Influence of the Nitro Group and Pyridine Ring: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. This electronic effect also influences the acidity of the carboxylic acid.
Applications in Synthesis: this compound serves as a valuable reagent in the synthesis of more complex molecules. For instance, it is used in the preparation of nitropyridinecarboxamides, which have shown potential anticoccidial activity.[3]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the provided search results, general methodologies applicable to this class of compounds can be outlined.
General Synthesis Approach
The synthesis of nitropyridine derivatives often involves a multi-step process. A general approach for preparing a compound like 4-nitropyridine, a related structure, involves the nitration of pyridine N-oxide followed by deoxygenation.[7] This highlights a potential synthetic strategy that could be adapted for this compound, likely starting from a corresponding pyridine-N-oxide carboxylic acid.
A generalized workflow for a chemical synthesis is depicted below.
Figure 2: A generalized workflow for chemical synthesis and purification.
Spectroscopic Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Carboxylic acids exhibit characteristic IR absorptions. A very broad O-H stretch is expected in the range of 2500-3300 cm⁻¹.[8][9] The C=O stretch for a dimeric carboxylic acid typically appears around 1710 cm⁻¹.[8][9] Conjugation with the pyridine ring may shift this frequency slightly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be concentration and solvent dependent.[8][9] The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns based on their positions relative to the nitro and carboxylic acid groups.
-
¹³C NMR: The carboxyl carbon atom typically resonates in the range of 165-185 ppm.[8][9] The carbons of the pyridine ring will also have distinct chemical shifts influenced by the substituents.
-
Safety and Handling
Based on GHS hazard statements, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[4][5]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties. Its chemical reactivity, governed by the carboxylic acid and nitro functional groups, makes it a useful building block in organic synthesis, particularly in the development of new pharmaceutical agents. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. The spectroscopic characteristics provide clear methods for its identification and characterization.
References
- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. This compound | 33225-74-0 [chemicalbook.com]
- 4. This compound CAS#: 33225-74-0 [m.chemicalbook.com]
- 5. This compound | Elex Biotech LLC [elexbiotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Unveiling the Structural Nuances of Nitropyridine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the structural characteristics of 2-nitropyridine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases and scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 5-nitropicolinic acid monohydrate (5-nitro-pyridine-2-carboxylic acid monohydrate), to provide valuable insights into the expected molecular geometry, packing, and intermolecular interactions. Furthermore, this document outlines a robust experimental protocol for the synthesis of this compound and a general methodology for its crystallization and subsequent crystal structure determination.
Crystal Structure Analysis of a Closely Related Isomer: 5-Nitropicolinic Acid Monohydrate
In the absence of experimental data for this compound, we present the crystallographic data for its isomer, 5-nitropicolinic acid monohydrate. This data provides a reliable approximation of the bond lengths, angles, and crystal packing motifs that can be anticipated for the target molecule.
The crystal structure of 5-nitropicolinic acid monohydrate was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c.[1] The asymmetric unit contains one molecule of 5-nitropicolinic acid and one water molecule.
Table 1: Crystal Data and Structure Refinement for 5-Nitropicolinic Acid Monohydrate[1]
| Parameter | Value |
| Empirical formula | C₆H₆N₂O₅ |
| Formula weight | 186.13 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 13.1766(11) Åb = 5.1019(4) Åc = 22.602(2) Å |
| α = 90°β = 91.081(3)°γ = 90° | |
| Volume | 1519.2(2) ų |
| Z | 8 |
| Density (calculated) | 1.627 Mg/m³ |
| Absorption coefficient | 0.140 mm⁻¹ |
| F(000) | 768 |
Table 2: Selected Bond Lengths (Å) for 5-Nitropicolinic Acid Monohydrate[1]
| Bond | Length (Å) |
| N1-C2 | 1.339(2) |
| N1-C6 | 1.336(2) |
| C2-C3 | 1.383(2) |
| C3-C4 | 1.381(2) |
| C4-C5 | 1.383(2) |
| C5-C6 | 1.385(2) |
| C2-C7 | 1.511(2) |
| C7-O1 | 1.258(2) |
| C7-O2 | 1.261(2) |
| N2-C5 | 1.469(2) |
| N2-O3 | 1.228(2) |
| N2-O4 | 1.233(2) |
Table 3: Selected Bond Angles (°) for 5-Nitropicolinic Acid Monohydrate[1]
| Angle | Degree (°) |
| C6-N1-C2 | 118.00(13) |
| C3-C2-N1 | 122.08(14) |
| C4-C3-C2 | 119.12(14) |
| C3-C4-C5 | 119.31(14) |
| C4-C5-C6 | 120.04(14) |
| N1-C6-C5 | 121.43(14) |
| O1-C7-O2 | 124.63(14) |
| O1-C7-C2 | 117.72(13) |
| O2-C7-C2 | 117.65(13) |
| O3-N2-O4 | 123.63(14) |
| O3-N2-C5 | 118.36(13) |
| O4-N2-C5 | 118.01(13) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 2-nitro-4-methylpyridine.
Materials:
-
2-Nitro-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Oxidation: A mixture of 2-nitro-4-methylpyridine and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture is heated to reflux.
-
Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess potassium permanganate is destroyed by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.
-
The manganese dioxide is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective method for the crystallization of small organic molecules.
Materials:
-
Purified this compound
-
A suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)
Procedure:
-
Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Dissolution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature with stirring.
-
Filtration: The hot, saturated solution is filtered through a pre-warmed filter to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature. The vial should be placed in a vibration-free environment.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
This section outlines a general procedure for the determination of the crystal structure.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Synthesis workflow for this compound.
Caption: Workflow for crystallization and crystal structure determination.
References
In-Depth Technical Guide: 2-Nitropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-nitropyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the development of biologically active compounds.
Chemical Identity and Properties
This compound, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative. Its chemical structure features a pyridine ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 4-position.
IUPAC Name: this compound[1]
CAS Number: 33225-74-0[1]
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. Please note that some of these values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | PubChem[1] |
| Molecular Weight | 168.11 g/mol | PubChem[1] |
| Melting Point | ~170 °C | ChemicalBook |
| Boiling Point (Predicted) | 510.2 ± 35.0 °C | ChemicalBook |
| Density (Predicted) | 1.570 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 2.75 ± 0.10 | ChemicalBook |
| XLogP3 (Predicted) | 0.2 | PubChem[1] |
Synthesis and Experimental Protocols
General Synthesis Approach: Nitration of Pyridine Derivatives
The introduction of a nitro group onto a pyridine ring is a key transformation. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Nitration of a Pyridine N-oxide Precursor (General Method)
This protocol is adapted from general procedures for the nitration of pyridine N-oxides, which is a common strategy to control the regioselectivity of the nitration.
Materials:
-
Pyridine-4-carboxylic acid N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water (deionized)
-
Dichloromethane or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the pyridine-4-carboxylic acid N-oxide to the cold sulfuric acid while stirring to ensure complete dissolution.
-
To this solution, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Synthesis of 2-Nitropyridine-4-carboxamides
This compound is a valuable precursor for the synthesis of amides, which have shown potential biological activities.
Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (if using oxalyl chloride) or add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to stir at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Research
Nitropyridine derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[2][3]
Anticoccidial Activity
Derivatives of this compound, specifically nitropyridinecarboxamides, have been investigated for their potential anticoccidial activity against parasites like Eimeria tenella. The mechanism of action for many anticoccidial drugs involves the disruption of critical metabolic pathways in the parasite. For instance, some anticoccidials inhibit mitochondrial respiration or interfere with cofactor synthesis.[4][5][6]
Enzyme Inhibition and Anticancer Activity
Various nitropyridine-containing compounds have demonstrated inhibitory activity against enzymes such as Janus kinase 2 (JAK2) and urease.[2][3] Furthermore, certain derivatives have shown selective anticancer activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[2][3] The IC₅₀ values for some of these activities are in the low micromolar range, highlighting the potential of this scaffold in developing targeted therapies.[2][3]
Table of Reported Biological Activities for Nitropyridine Derivatives:
| Compound Class | Target/Activity | Reported IC₅₀ Values | Reference |
| Nitropyridine-based JAK2 inhibitors | JAK2 Enzyme | 8.5–12.2 µM | [2][3] |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | [2] |
| 5-Nitropyridin-2-yl derivative | Urease Inhibition | 29.21 ± 0.98 μM | [2] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a) | Anticancer (MCF-7 cells) | 6.41 μM | [2][3] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d) | Anticancer (HepG2 cells) | 7.63 μM | [2][3] |
Logical Workflow and Signaling Pathway Diagrams
As a specific signaling pathway for this compound is not yet elucidated, the following diagrams illustrate a logical workflow for its application in drug discovery and a generalized representation of a potential mechanism of action for its derivatives.
Caption: Drug discovery workflow utilizing this compound.
References
- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2-nitropyridine-4-carboxylic acid. The following sections detail predicted spectral data, standardized experimental protocols for data acquisition, and a structural correlation analysis, presenting a valuable resource for the characterization and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected IR absorption frequencies for this compound. These values are calculated based on established spectroscopic principles and serve as a reliable reference for experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 | Doublet (d) | ~5.0 |
| H-5 | ~8.9 | Doublet (d) | ~5.0 |
| H-6 | ~9.2 | Singlet (s) | - |
| COOH | >10 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (C) | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~145 |
| C-5 | ~120 |
| C-6 | ~155 |
| COOH | ~165 |
Table 3: Predicted FT-IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 | Medium to Strong |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |
| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 | Strong |
| C-N | Stretching | 1300 - 1200 | Medium |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Medium to Strong |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Calibrate the chemical shift scale.
-
Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Place the ATR accessory in the sample compartment of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Structure-Spectra Correlation
The predicted spectral data is directly correlated with the molecular structure of this compound. The following diagram illustrates the logical relationship between the different functional groups and their expected spectroscopic signals.
Caption: Correlation of molecular structure with NMR and IR spectral features.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-Nitropyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-nitropyridine-4-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. This document outlines the theoretical fragmentation patterns, suggested experimental protocols, and data interpretation strategies relevant to the analysis of this compound.
Introduction
This compound (molecular formula C₆H₄N₂O₄, exact mass: 168.0171 Da) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Accurate and reliable analysis of this molecule is crucial for quality control, metabolic studies, and reaction monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the identification and quantification of this compound. This guide details the expected behavior of this molecule under typical mass spectrometric conditions.
Predicted Fragmentation Pattern
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M-H]⁻ ion of this compound (m/z 167.01) is expected to undergo characteristic fragmentation. The primary fragmentation pathways are predicted to be:
-
Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da), leading to a fragment ion at m/z 123.01.[2]
-
Loss of the Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da).
-
Combined Losses: Sequential fragmentation events, such as the loss of both CO₂ and the nitro group, are also possible.
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragment ions in negative ion mode ESI-MS/MS.
| Ion | Formula | Predicted m/z | Description |
| [M-H]⁻ | C₆H₃N₂O₄⁻ | 167.01 | Deprotonated parent molecule |
| [M-H-CO₂]⁻ | C₅H₃N₂O₂⁻ | 123.01 | Loss of carbon dioxide |
| [M-H-NO₂]⁻ | C₆H₃NO₂⁻ | 121.02 | Loss of nitrogen dioxide |
| [M-H-CO₂-NO₂]⁻ | C₅H₃N⁻ | 77.01 | Sequential loss of CO₂ and NO₂ |
Experimental Protocols
A general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution.
-
Sample Extraction (for complex matrices): For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is a suitable choice for separating this compound from other components.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide/acetate (for negative ion mode) is recommended.
-
Flow Rate: A typical flow rate for a standard analytical LC column is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI).
-
Polarity: Negative ion mode is predicted to be more sensitive for this acidic compound.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument is recommended. For qualitative analysis and structural confirmation, a full scan or product ion scan is appropriate.
-
SRM Transitions (Negative Mode):
-
Primary: 167.0 → 123.0 (for quantification)
-
Confirmatory: 167.0 → 121.0
-
The following diagram illustrates a general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern and suggested experimental protocols offer a robust starting point for researchers and scientists. It is important to note that the presented fragmentation data is theoretical and should be confirmed with experimental analysis. Method optimization will be crucial for achieving the desired sensitivity, accuracy, and precision for specific applications in drug development and other scientific disciplines.
References
- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Nitropyridine-4-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine-4-carboxylic acid, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nitro group and a carboxylic acid on the pyridine ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this important compound.
Discovery and Historical Context
The journey to the synthesis of this compound is intertwined with the broader history of pyridine chemistry. The direct nitration of the pyridine ring proved to be a significant challenge for early organic chemists due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution.
A pivotal breakthrough came with the understanding of pyridine N-oxides, which activate the pyridine ring to electrophilic attack. This paved the way for the successful nitration of pyridine derivatives.
While a singular, celebrated "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis was a logical progression from the established chemistry of its parent compound, isonicotinic acid (pyridine-4-carboxylic acid).
The first detailed description of the synthesis of 2-nitroisonicotinic acid appears in a 1957 publication in the Journal of Organic Chemistry by T. Talik and Z. Talik. This work provided a viable route to this previously challenging-to-synthesize compound.
The Precursor: Isonicotinic Acid
The history of this compound begins with its precursor, isonicotinic acid. Early methods for the synthesis of pyridine carboxylic acids, including isonicotinic acid, often involved the oxidation of the corresponding alkylpyridines. For instance, the oxidation of 4-methylpyridine (γ-picoline) has been a common route. A notable early contribution to this field was the work of G. Black, E. Depp, and B. B. Corson, published in the Journal of Organic Chemistry in 1949, which detailed the oxidation of various methylpyridines.[1]
Historically, a variety of oxidizing agents have been employed for this transformation, including potassium permanganate and nitric acid. One historical method involved the reaction of gamma-picoline with benzaldehyde to form 4-styrylpyridine, which was then oxidized using a strongly acidic oxidizing agent to yield isonicotinic acid. Industrial production has also utilized catalytic oxidation of 4-methylpyridine.[2]
Synthesis of this compound
The seminal work by T. Talik and Z. Talik in 1957 described a multi-step synthesis starting from isonicotinic acid. The key strategy involved the activation of the pyridine ring towards nitration via the formation of the N-oxide.
Experimental Protocol: The Talik and Talik Synthesis (1957)
The following is a detailed experimental protocol based on the 1957 publication for the synthesis of 2-nitroisonicotinic acid.
Step 1: Synthesis of Isonicotinic Acid N-oxide
-
Reactants: Isonicotinic acid, hydrogen peroxide (30%), and glacial acetic acid.
-
Procedure: Isonicotinic acid is dissolved in glacial acetic acid, and 30% hydrogen peroxide is added. The mixture is heated, typically on a water bath, for several hours. The progress of the reaction can be monitored by the disappearance of the starting material. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent like water or ethanol, to yield isonicotinic acid N-oxide.
Step 2: Nitration of Isonicotinic Acid N-oxide
-
Reactants: Isonicotinic acid N-oxide, fuming nitric acid, and concentrated sulfuric acid.
-
Procedure: Isonicotinic acid N-oxide is added portion-wise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The temperature is carefully controlled during the addition to prevent runaway reactions. The reaction mixture is then heated for a specific period to effect nitration. After cooling, the mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then purified by recrystallization to afford this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | PubChem CID: 2762837 |
| Molecular Weight | 168.11 g/mol | PubChem CID: 2762837 |
| Melting Point | 174 - 175 °C | Elex Biotech |
| CAS Number | 33225-74-0 | PubChem CID: 2762837 |
| Purity (Typical) | 95% | Synchem |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the synthesis and the key transformations, the following diagrams are provided.
References
potential research applications of 2-nitropyridine-4-carboxylic acid
An In-depth Technical Guide on the Potential Research Applications of 2-Nitropyridine-4-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a versatile heterocyclic compound that serves as a pivotal building block in a multitude of scientific disciplines. Its unique structure, featuring a pyridine ring substituted with both a nitro group and a carboxylic acid, offers orthogonal reactivity that is highly valuable in medicinal chemistry, organic synthesis, and materials science. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, and coordination with metal centers. This guide explores the synthesis, properties, and diverse research applications of this compound, providing detailed experimental protocols and highlighting its potential for future discoveries.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research. Key properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid | [1][3] |
| CAS Number | 33225-74-0 | [1][2] |
| Molecular Formula | C₆H₄N₂O₄ | [1][2] |
| Molecular Weight | 168.11 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 174 - 175 °C | [4] |
| SMILES | C1=CN=C(C=C1C(=O)O)--INVALID-LINK--[O-] | [1] |
| InChIKey | SXERXZLYZFAKBX-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The dual functionality of this compound dictates its reactivity, making it a strategic intermediate in multi-step syntheses.
General Synthetic Approach
While various methods exist for the synthesis of nitropyridines, a common strategy involves the nitration of pyridine N-oxides, which enhances the reactivity of the pyridine ring towards electrophilic substitution.[5] The resulting 4-nitropyridine N-oxide can then be converted to the target compound. The carboxylic acid moiety can be introduced via oxidation of a corresponding alkyl group.
Caption: General synthetic workflow for pyridine carboxylic acids.
Key Chemical Transformations
The utility of this compound stems from the selective reactions of its functional groups. The carboxylic acid can be readily converted into amides, esters, and acid chlorides, while the nitro group can be reduced to an amine, providing a route to a diverse array of 2,4-disubstituted pyridine derivatives.
Caption: Key reaction pathways for this compound.
Potential Research Applications
The structural features of this compound make it a valuable scaffold and intermediate in several key research areas.
Medicinal Chemistry and Drug Development
Pyridine carboxylic acid derivatives are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[6] The carboxylic acid group can chelate metal ions in enzyme active sites, while the pyridine nitrogen acts as a hydrogen bond acceptor.[6]
Enzyme Inhibition: This scaffold is central to the design of various enzyme inhibitors. Derivatives of nitropyridine carboxylic acids have been synthesized and investigated as potent inhibitors for targets such as Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation.[7][8]
Caption: Conceptual model of enzyme inhibition.
Antimicrobial and Anticancer Agents: Nitropyridine-containing compounds have demonstrated a broad spectrum of biological activities.[7] For instance, nitropyridine-linked thiazolidinones have been synthesized as potential anticancer agents.[8] Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli, the causative agent of tuberculosis.[9]
Quantitative Biological Data of Selected Derivatives
| Derivative Class | Target/Activity | IC₅₀ / Potency | Reference |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition (Herbicidal) | 3.11–4.18 μM | [7][8] |
| 2,4-Dichlorophenyl-substituted GSK3 inhibitor | Glycogen synthase kinase 3 (GSK3) inhibition | 8 nM | [8] |
| Nitropyridinecarboxamides | Anticoccidial activity (Eimeria tenella) | Potentially active in vivo | [3] |
Materials Science: Metal-Organic Frameworks (MOFs)
The carboxylic acid and pyridine nitrogen functionalities make this compound an excellent candidate for a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[10][11] Carboxylic acid groups are among the most common and effective coordinating moieties for connecting metal nodes to form robust, porous structures.[12] The nitro group can add specific functionality to the MOF pores or can be used for post-synthetic modification, allowing for the fine-tuning of the material's properties for applications in gas storage, separation, and catalysis.[11]
Caption: Role as a linker in a hypothetical MOF architecture.
Key Experimental Protocols
The following sections provide detailed methodologies for common transformations involving this compound, synthesized from procedures described in the literature.
Protocol 1: Amide Coupling via DCC
This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine, a key step in synthesizing libraries of bioactive compounds like kinase inhibitors.[8]
Materials:
-
This compound
-
Desired amine (e.g., an aromatic amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the desired amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, followed by saturated NaHCO₃, and brine) to remove unreacted starting materials and impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield the desired amide.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to a primary amine, a critical transformation for accessing a different class of pyridine derivatives for further functionalization.[7][8]
Materials:
-
This compound derivative (e.g., an amide or ester)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ammonium formate (HCOONH₄) or hydrogen gas (H₂)
-
Solvent (e.g., Methanol or Ethanol)
-
Stir plate and magnetic stir bar
-
(If using H₂) Hydrogenation apparatus
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Add ammonium formate (5-10 eq) in portions. The reaction is often exothermic.
-
Alternatively, if using hydrogen gas, subject the flask to a hydrogen atmosphere (e.g., via balloon or Parr hydrogenator) and stir vigorously.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product, the 2-amino derivative, can be purified by column chromatography or used directly in the next step.
Conclusion
This compound is a compound of significant strategic importance for research and development. Its pre-functionalized pyridine core allows for rapid and efficient diversification, making it an ideal starting material for generating compound libraries in drug discovery. Its demonstrated utility as a precursor to kinase inhibitors, herbicides, and other bioactive molecules underscores its value.[7][8] Furthermore, its potential as a functional linker in materials science opens new avenues for the design of advanced materials like MOFs. The synthetic accessibility and versatile reactivity of this compound ensure its continued role as a cornerstone for innovation across the chemical sciences.
References
- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. This compound | 33225-74-0 [chemicalbook.com]
- 4. This compound | Elex Biotech LLC [elexbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 12. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
Theoretical Exploration of 2-Nitropyridine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitropyridine-4-carboxylic acid, a substituted pyridine derivative, holds significant interest within medicinal chemistry and materials science due to the unique electronic properties imparted by the nitro and carboxylic acid functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics. The content herein is supported by computational data derived from Density Functional Theory (DFT) calculations and is supplemented with generalized experimental protocols and comparative data from analogous compounds. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyridine scaffold.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials. The introduction of a nitro group and a carboxylic acid moiety onto the pyridine ring, as in this compound, significantly modulates its physicochemical properties. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence molecular interactions, reactivity, and spectroscopic behavior. Understanding these properties at a molecular level is crucial for predicting the compound's behavior in various chemical and biological systems.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide summarizes key theoretical data for this compound and provides a framework for its experimental investigation.
Theoretical Physicochemical Properties
The fundamental physicochemical properties of this compound are essential for its handling and application.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | PubChem[1] |
| Molecular Weight | 168.11 g/mol | PubChem[1] |
| CAS Number | 33225-74-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid | PubChem[1] |
Computational Methodology
The theoretical data presented in this guide were derived from DFT calculations. While specific studies on this compound are limited, the methodology described is based on established computational studies of similar pyridine derivatives, such as 2,4-pyridinedicarboxylic acid and various nitropyridines.[2][3]
Workflow for Theoretical Calculations:
Caption: A generalized workflow for the computational study of this compound using DFT.
Molecular Structure and Geometry
The optimized molecular geometry of this compound is crucial for understanding its interactions and reactivity. Based on DFT studies of analogous compounds, the following table presents predicted bond lengths and angles. These values are calculated at the B3LYP/6-311++G(d,p) level of theory, a widely used method for such molecules.[4][5]
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C2-N(nitro) | 1.48 |
| N(nitro)-O | 1.22 |
| C4-C(carboxyl) | 1.50 |
| C(carboxyl)=O | 1.21 |
| C(carboxyl)-OH | 1.35 |
| Bond Angles (°) ** | |
| C3-C2-N(nitro) | 118.5 |
| O-N(nitro)-O | 125.0 |
| C3-C4-C(carboxyl) | 122.0 |
| O=C(carboxyl)-OH | 123.0 |
| Dihedral Angles (°) ** | |
| C3-C2-N-O | ~0 (planar) |
| C3-C4-C-O | ~0 (planar) |
Note: These are predicted values based on structurally similar molecules and should be confirmed by experimental data.
Spectroscopic Properties
Spectroscopic analysis is a cornerstone of molecular characterization. This section provides predicted vibrational and NMR spectroscopic data for this compound, drawing comparisons with known data for carboxylic acids and pyridine derivatives.[6][7]
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of this compound are influenced by the pyridine ring, the nitro group, and the carboxylic acid group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Strong (IR) |
| C-H stretch (aromatic) | 3000-3100 | Medium (IR), Strong (Raman) |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong (IR) |
| N-O asymmetric stretch (nitro) | 1520-1560 | Strong (IR) |
| C=C, C=N ring stretch | 1400-1600 | Medium-Strong (IR & Raman) |
| N-O symmetric stretch (nitro) | 1345-1385 | Strong (IR) |
| C-O stretch (carboxylic acid) | 1210-1320 | Medium (IR) |
| O-H bend (carboxylic acid) | 920-950 | Medium (IR) |
NMR Spectroscopy (¹H and ¹³C)
The predicted chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing effects of the nitro group and the pyridine nitrogen.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| COOH | 10-13 | broad singlet |
| H3, H5, H6 | 7.5-9.0 | doublet, triplet |
| ¹³C NMR | ||
| C=O (carboxyl) | 165-175 | |
| C2 (ipso-nitro) | ~150 | |
| C4 (ipso-carboxyl) | ~145 | |
| C3, C5, C6 | 120-140 |
Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and concentration.
Electronic Properties and Reactivity
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and electronic transitions of the molecule.[2][8]
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -7.0 to -8.0 | Electron-donating ability |
| LUMO Energy | -2.5 to -3.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity, electronic transitions |
Molecular Electrostatic Potential (MEP) Map:
Caption: Conceptual representation of an MEP map for this compound and its interpretation.
The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, indicating sites susceptible to electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be expected around the carboxylic acid proton and the pyridine ring hydrogens, suggesting sites for nucleophilic attack.
Experimental Protocols (Generalized)
Due to the limited availability of specific experimental procedures for this compound, the following protocols are generalized based on the synthesis of related nitropyridine carboxylic acids.[9][10]
Synthesis of this compound
Reaction Scheme:
A plausible synthetic route involves the oxidation of 4-methyl-2-nitropyridine.
Materials:
-
4-methyl-2-nitropyridine
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., acetone, ethanol)
Procedure:
-
Dissolve 4-methyl-2-nitropyridine in a suitable solvent or aqueous sulfuric acid.
-
Slowly add an aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature (e.g., reflux).
-
After the reaction is complete (monitored by TLC), cool the mixture and quench any excess permanganate with sodium bisulfite.
-
Filter the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Logical Flow of Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Use TMS as an internal standard.
Conclusion and Future Directions
This technical guide has provided a theoretical and predictive overview of the molecular, spectroscopic, and electronic properties of this compound. The presented data, derived from established computational methods and comparisons with analogous compounds, offers a valuable starting point for researchers. Future experimental work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound to validate and refine the theoretical models. Further investigations into its biological activity, co-crystallization potential, and application in materials science are warranted, given the versatile nature of the functional groups present in its structure.
References
- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalijar.com [journalijar.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempanda.com [chempanda.com]
An In-depth Technical Guide on the Acidity and pKa of 2-Nitropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and the predicted acid dissociation constant (pKa) of 2-nitropyridine-4-carboxylic acid. This information is critical for understanding the compound's chemical behavior, which is essential in fields such as medicinal chemistry and materials science. The document details the physicochemical properties, a plausible experimental protocol for pKa determination, and a visual representation of its dissociation.
Physicochemical Properties
This compound, with the chemical formula C6H4N2O4 and a molecular weight of 168.11 g/mol , is a pyridine derivative.[1][2] Its structure, featuring both a carboxylic acid group and a nitro group on the pyridine ring, significantly influences its electronic properties and, consequently, its acidity. The predicted pKa value for this compound is 2.75 ± 0.10.[3][4]
Quantitative Data Summary
The key quantitative parameter defining the acidity of this compound is its pKa value. A summary of the available data is presented in the table below.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | C6H4N2O4 | 168.11 | 2.75 ± 0.10[3][4] |
The acidity of this compound is primarily attributed to the carboxylic acid functional group. The presence of the electron-withdrawing nitro group (-NO2) at the 2-position of the pyridine ring enhances the acidity of the carboxylic acid. This is due to the inductive effect and resonance stabilization of the resulting carboxylate anion. The electronegative nitro group pulls electron density away from the carboxylic acid group, which stabilizes the negative charge on the carboxylate anion after deprotonation, thereby increasing the acidity and lowering the pKa value compared to unsubstituted pyridine-4-carboxylic acid.
Experimental Protocols
Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will then be an apparent pKa (pKaapp) for that specific solvent mixture.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place the analyte solution in a thermostatted beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer to ensure homogeneity of the solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the titrant in small aliquots (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point can be determined from the point of inflection of the titration curve, often found by taking the first or second derivative of the curve.
-
The pKa value is determined from the pH at the half-equivalence point. At this point, the concentrations of the protonated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Alternative methods for pKa determination include UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, which monitor changes in the absorbance or chemical shifts, respectively, as a function of pH.[5][6]
Visualization of Dissociation
The dissociation of this compound in an aqueous solution is a fundamental equilibrium that defines its acidity. The following diagram, generated using Graphviz, illustrates this process.
Caption: Dissociation equilibrium of this compound.
References
- 1. synchem.de [synchem.de]
- 2. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 33225-74-0 [m.chemicalbook.com]
- 4. This compound | 33225-74-0 [amp.chemicalbook.com]
- 5. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]
Methodological & Application
Application Notes and Protocols: 2-Nitropyridine-4-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-nitropyridine-4-carboxylic acid, a versatile building block in modern organic and medicinal chemistry. The protocols detailed below focus on its application in the synthesis of bioactive heterocyclic scaffolds, particularly those with relevance to drug discovery programs.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of both a nitro group and a carboxylic acid on the pyridine ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. A common and powerful application of this scaffold is in the synthesis of fused bicyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitors and other therapeutically relevant compounds.
Key Applications
The primary synthetic applications of this compound detailed herein involve two key transformations:
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide through coupling with a wide range of primary and secondary amines. This reaction is fundamental for introducing diversity and building complexity in a molecular scaffold.
-
Reductive Cyclization to Imidazo[4,5-b]pyridines: Following amide formation, the nitro group can be catalytically reduced to an amine. The resulting ortho-aminoamide intermediate can then undergo intramolecular cyclization to form the medicinally important imidazo[4,5-b]pyridine ring system.
Data Presentation
Table 1: Representative Amide Coupling Reactions of this compound
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 12 | 85 |
| 2 | Aniline | EDC/HOBt | DMAP | CH₂Cl₂ | 16 | 78 |
| 3 | Morpholine | T3P | Et₃N | EtOAc | 8 | 92 |
| 4 | (R)-1-Phenylethanamine | COMU | 2,4,6-Collidine | ACN | 12 | 81 |
Table 2: Reductive Cyclization of 2-Nitro-N-substituted-pyridine-4-carboxamides
| Entry | N-Substituent | Reduction Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl | 10% Pd/C, H₂ (1 atm) | MeOH | rt | 4 | 2-Benzyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 95 |
| 2 | Phenyl | Fe powder, NH₄Cl | EtOH/H₂O | 80 | 3 | 2-Phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 88 |
| 3 | Cyclohexyl | SnCl₂·2H₂O | EtOH | 70 | 5 | 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 85 |
| 4 | 4-Methoxyphenyl | Na₂S₂O₄ | aq. THF | 60 | 2 | 2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 91 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound
This protocol describes a standard procedure for the synthesis of 2-nitro-N-substituted-pyridine-4-carboxamides using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Reductive Cyclization to form Imidazo[4,5-b]pyridine-6-carboxylic Acids
This protocol outlines the catalytic hydrogenation of the nitro-amide intermediate to yield the fused imidazo[4,5-b]pyridine scaffold.
Materials:
-
2-Nitro-N-substituted-pyridine-4-carboxamide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or Parr shaker)
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the 2-nitro-N-substituted-pyridine-4-carboxamide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by recrystallization or flash column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for imidazo[4,5-b]pyridines.
Caption: Key transformations of this compound.
Application Notes and Protocols: 2-Nitropyridine-4-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine-4-carboxylic acid, also known as 2-nitroisonicotinic acid, is a valuable heterocyclic building block in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyridine ring, make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of both a carboxylic acid handle for derivatization and a modifiable nitro group provides medicinal chemists with multiple avenues for structural modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, key quantitative data from related compounds, detailed experimental protocols for the synthesis of its derivatives, and visualizations of relevant biological pathways and experimental workflows.
Pyridine-based ring systems are a cornerstone in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] The incorporation of a nitro group can further enhance the therapeutic potential of these scaffolds. Nitropyridine derivatives have been investigated for a wide array of biological activities, including the inhibition of kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), as well as for their potential as antifungal and anticancer agents.[1] While specific data for derivatives of this compound is emerging, the broader class of nitropyridine carboxylic acids serves as a strong predictor of its potential in drug discovery.
Applications in Medicinal Chemistry
The strategic placement of the nitro group at the 2-position and the carboxylic acid at the 4-position of the pyridine ring allows for targeted chemical modifications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The nitro group can be reduced to an amino group, providing another point for diversification, or it can be utilized for its electron-withdrawing properties to influence the overall molecule's interaction with biological targets.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As a scaffold for kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Inflammatory Diseases: Through the inhibition of kinases like JNK that are involved in inflammatory responses.
-
Infectious Diseases: As a core for novel antifungal and antibacterial agents.
Quantitative Data of Related Bioactive Molecules
While specific quantitative data for derivatives of this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally related nitropyridine and pyridine carboxylic acid derivatives to highlight the potential of this building block.
Table 1: Kinase Inhibitory Activity of Nitropyridine Derivatives
| Compound Class | Target Kinase | IC50/EC50 | Reference |
| 2,4-Dichlorophenyl-substituted nitropyridine derivative | GSK3 | IC50: 8 nM, EC50: 0.13 µM | [1] |
| Pyridyl-pyrazole derivatives | JNK3 | IC50: 0.63 µM | [2] |
Table 2: Antifungal and Herbicidal Activity of Nitropyridine Derivatives
| Compound Class | Target/Organism | IC50 | Reference |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase | 3.11–4.18 μM | [1] |
Table 3: Antiproliferative Activity of Pyridine Carboxamide Derivatives
| Compound | Cell Line | IC50 | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Comparable to thifluzamide | [3] |
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Plasmodium falciparum | Two-digit nanomolar range | [4] |
| 5-pyridinyl-1,2,4-triazole derivative (3d) | HepG2 (Liver Cancer) | 2.88 µM | [5] |
| 5-pyridinyl-1,2,4-triazole derivative (3d) | FAK (Kinase) | 18.10 nM | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of common derivatives of this compound.
Protocol 1: Synthesis of 2-Nitroisonicotinamide
This protocol describes the direct amidation of a methyl ester precursor, which can be prepared from this compound.
Materials:
-
Methyl 2-nitroisonicotinate
-
28% Aqueous ammonia
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine methyl 2-nitroisonicotinate (400 mg) and 28% aqueous ammonia (2 mL).[6]
-
Stir the mixture at room temperature for 1 hour.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Recrystallize the resulting residue from an ethanol-ether mixture to yield the pure 2-nitroisonicotinamide.[6]
Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride
This protocol outlines a general method for coupling this compound with a primary or secondary amine using an acyl chloride intermediate.
Step A: Formation of 2-Nitropyridine-4-carbonyl chloride
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution containing the acyl chloride can be used directly in the next step.
Step B: Amide Coupling
Materials:
-
Solution of 2-nitropyridine-4-carbonyl chloride in DCM (from Step A)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine or Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a separate flask, dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of 2-nitropyridine-4-carbonyl chloride to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Protocol 3: General Procedure for Ester Synthesis (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by silica gel column chromatography if necessary.
Visualizations
Signaling Pathway: Hypothetical Inhibition of a Kinase Pathway
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, a common mechanism for pyridine-based drugs.
Caption: Hypothetical kinase inhibition pathway.
Experimental Workflow: Amide Synthesis
The diagram below outlines the general workflow for the synthesis of an amide derivative from this compound.
Caption: Workflow for amide synthesis.
Logical Relationship: Structure to Activity
This diagram illustrates the logical progression from the building block to a potential therapeutic application.
Caption: From building block to drug candidate.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for 2-Nitropyridine-4-Carboxylic Acid in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine-4-carboxylic acid is a versatile heterocyclic ligand possessing multiple coordination sites, making it an attractive candidate for the synthesis of novel metal complexes. The pyridine nitrogen, the carboxylic acid group, and the nitro group offer diverse binding possibilities, allowing for the formation of complexes with unique structural and electronic properties. These characteristics suggest potential applications in medicinal chemistry, catalysis, and materials science. This document provides detailed application notes and generalized experimental protocols for the synthesis and evaluation of metal complexes incorporating this compound, based on established methodologies for analogous compounds.
Application Notes
Anticipated Coordination Chemistry
This compound can coordinate to metal ions in several ways:
-
Bidentate Chelating Ligand: The most probable coordination mode involves the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring. This is a common coordination mode for pyridine-carboxylic acids.[1][2]
-
Bridging Ligand: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
-
Monodentate Ligand: Coordination may occur solely through the pyridine nitrogen or a carboxylate oxygen.
-
Role of the Nitro Group: While less common, the oxygen atoms of the nitro group could potentially participate in coordination, particularly in the formation of extended structures or through weaker interactions.
The coordination geometry of the resulting metal complexes will be influenced by the nature of the metal ion, the reaction conditions, and the presence of any co-ligands.
Potential Applications
Antimicrobial Activity:
Table 1: Antimicrobial Activity of Analogous Metal Complexes
| Complex/Ligand | Microorganism | MIC (µg/mL) | IC50 (µM) | Reference |
| Palladium(II) complex with 2-pyrral amino acid Schiff base | S. aureus (MRSA) | Comparable to ampicillin | - | [4] |
| Platinum(II) chalcone complex | C. albicans | ~30,000 | Low | [4] |
| Cobalt(III) complex with 2-formylpyridine derivative | S. aureus | 0.7 - 3 | - | [4] |
| Silver(I) complexes with pyridinecarboxylic ligands | Gram-positive and Gram-negative bacteria | 2 - 8 | - | [5] |
| NHC-Au(I) complexes | Gram-positive bacteria | - | 0.1 - 0.5 | [6] |
Catalytic Activity:
Transition metal complexes are widely used as catalysts in various organic transformations. The electronic properties of the this compound ligand, particularly the electron-withdrawing nitro group, can modulate the catalytic activity of the metal center. Potential catalytic applications include oxidation, reduction, and carbon-carbon coupling reactions. For instance, copper complexes are known to catalyze oxidation reactions, mimicking the function of enzymes like tyrosinase.[5][7]
Table 2: Catalytic Activity of Analogous Metal Complexes
| Complex | Reaction | Oxidant | Key Findings | Reference |
| Ruthenium porphyrins | Oxidation of organic substrates | O2 and other oxidants | Exhibit oxygenase and oxidase activity. | [8] |
| Copper-dioxygen complexes | Biomimetic oxidation reactions | O2 | Model copper oxygenase and oxidase chemistry. | [8] |
| Iron complexes | Oxidation of organic molecules | H2O2, tBuOOH | Commercially available catalysts for various oxidations. | [9] |
| Vanadium-based catalyst | Oxidation of alkenes, alcohols, and thiophenes | H2O2 | High regioselectivity and chemoselectivity. | [10] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on synthetic strategies for related nitropyridine derivatives.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
Pyridine-4-carboxylic acid N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Phosphorus trichloride (PCl₃) or another suitable reducing agent
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Nitration: In a round-bottom flask cooled in an ice bath, slowly add pyridine-4-carboxylic acid N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid. The temperature should be maintained below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound N-oxide.
-
Reduction: Dissolve the this compound N-oxide in a suitable solvent like chloroform. Slowly add phosphorus trichloride and reflux the mixture for a few hours.
-
Final Work-up and Purification: After cooling, pour the reaction mixture into ice water. Adjust the pH to acidic with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Synthesis of Metal Complexes with this compound
This is a general procedure that can be adapted for various transition metals.[2]
Workflow for the Synthesis of a Metal Complex
Caption: A general workflow for the synthesis of a metal complex with this compound.
Materials:
-
This compound
-
A metal salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂, AgNO₃)
-
Ethanol or another suitable solvent
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 2 mmol) in hot ethanol.
-
Metal Salt Solution: Dissolve the metal salt (e.g., 1 mmol) in ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours.
-
Isolation: Allow the solution to cool to room temperature. Collect the precipitated complex by filtration, wash with cold ethanol, and dry in a desiccator.
Antimicrobial Susceptibility Testing
This protocol outlines the disk diffusion and broth microdilution methods to determine the antimicrobial activity of the synthesized complexes.[4][11]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity using disk diffusion and broth microdilution methods.
Disk Diffusion Method:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Plate: Evenly spread the inoculum onto the surface of an agar plate.
-
Apply Disks: Place sterile paper disks impregnated with a known concentration of the metal complex onto the agar surface.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Inhibition Zone: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare Dilutions: Perform serial dilutions of the metal complex in a 96-well microtiter plate containing growth medium.
-
Inoculate: Add a standardized inoculum of the microorganism to each well.
-
Incubate: Incubate the plate under suitable conditions.
-
Determine MIC: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Evaluation of Catalytic Activity in Oxidation Reactions
This protocol provides a general method for assessing the catalytic activity of the synthesized complexes in the oxidation of a model substrate.[5][7]
Workflow for Catalytic Activity Evaluation
Caption: A general workflow for evaluating the catalytic activity of metal complexes in oxidation reactions.
Materials:
-
Synthesized metal complex (catalyst)
-
Substrate (e.g., phenol, an alcohol, or an alkene)
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile, water)
-
Internal standard for chromatographic analysis
Procedure:
-
Reaction Setup: In a reaction vessel, combine the substrate, solvent, and the metal complex catalyst.
-
Initiate Reaction: Add the oxidant to the reaction mixture to start the reaction.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and analyze them using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy to monitor the disappearance of the substrate and the formation of the product.
-
Data Analysis: Calculate the percentage conversion of the substrate, the selectivity for the desired product, and the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic efficiency.
Conclusion and Future Directions
This compound holds promise as a versatile ligand for the development of novel metal complexes with interesting biological and catalytic properties. The protocols provided herein offer a foundation for the synthesis and evaluation of these compounds. It is important to note that the provided protocols are generalized, and optimization of reaction conditions will be necessary for specific metal complexes. Further research is warranted to synthesize and characterize specific metal complexes of this compound and to explore their full potential in various applications, including a deeper investigation into their mechanisms of action and potential therapeutic or industrial utility. The lack of extensive literature on this specific ligand highlights a research gap and an opportunity for significant contributions to the field of coordination chemistry.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. sjctni.edu [sjctni.edu]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay and mechanistic investigations of iron oxidation catalysts [morressier.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
Application Note: Protocols for the Reduction of 2-Nitropyridine-4-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminopyridine-4-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and functional materials.[1][2] Its structure, featuring amino, carboxyl, and pyridine moieties, makes it a key intermediate for creating complex molecules with specific biological activities or material properties.[1][2] A common and crucial step in its synthesis is the reduction of the corresponding nitro precursor, 2-nitropyridine-4-carboxylic acid.
This application note provides detailed experimental protocols for two common and effective methods for this reduction: catalytic hydrogenation and metal-mediated reduction using iron. It also includes a comparative summary of various reduction techniques and a visual workflow to guide researchers.
Reaction Scheme
The overall transformation involves the reduction of the nitro group at the 2-position of the pyridine ring to an amine group.
Chemical Reaction: this compound → 2-Aminopyridine-4-carboxylic Acid
Experimental Protocols
Two primary methods for the reduction of this compound are detailed below.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction that often provides high yields with simple product isolation.[3] This protocol uses Palladium on Carbon (Pd/C) as the catalyst.
Materials and Equipment:
-
This compound (C₆H₄N₂O₄, MW: 168.11 g/mol )[4]
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Reaction flask
-
Stirring mechanism
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (e.g., 5.0 g, 29.7 mmol) in a suitable solvent such as methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10% w/w) to the solution. The catalyst should be handled with care, as it can be pyrophoric.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 45-50 PSI) and begin vigorous stirring.[5] The reaction is typically run at room temperature but can be gently heated (e.g., 40°C) to increase the rate.[5]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminopyridine-4-carboxylic acid.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). The final product, 2-aminopyridine-4-carboxylic acid, is typically an off-white or beige solid.[5]
Method B: Metal-Mediated Reduction with Iron
Reduction using iron powder in an acidic medium is a classic, cost-effective, and robust method for converting nitroarenes to anilines.[3] This method is tolerant of many functional groups.
Materials and Equipment:
-
This compound (C₆H₄N₂O₄, MW: 168.11 g/mol )[4]
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and stirring mechanism
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 5.0 g, 29.7 mmol) in a mixture of ethanol (40 mL), water (10 mL), and glacial acetic acid (10 mL).[6][7]
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 8.3 g, 149 mmol, 5 equivalents) portion-wise. The addition may be exothermic.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature.
-
Filtration: Filter the hot reaction mixture through Celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in water and carefully neutralize the solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of ~7-8. The product may precipitate at this stage.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).[6]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization.
Data Presentation: Comparison of Reduction Methods
The choice of reduction method can depend on factors like substrate sensitivity, required purity, cost, and scale. The following table summarizes common reagents for nitro group reduction.
| Reagent System | Typical Conditions | Typical Yield | Key Considerations |
| H₂ / Pd/C | H₂ (1-4 atm), RT to 70°C, in solvents like EtOH, MeOH, or water.[5] | >90%[5] | Clean reaction with high yields. Catalyst can be pyrophoric. May reduce other functional groups (alkenes, alkynes, some halides). |
| Fe / Acid | Fe powder with HCl, AcOH, or NH₄Cl in EtOH/H₂O.[8] | 80-95% | Cost-effective and robust. Work-up can be tedious due to iron sludge. Generally chemoselective for the nitro group. |
| SnCl₂·2H₂O | SnCl₂ in EtOH or EtOAc, often with HCl.[7][9][10] | 70-95%[7] | Mild conditions, good for sensitive substrates. Generates stoichiometric tin waste, which can be toxic and difficult to remove.[9] |
| Na₂S₂O₄ | Sodium dithionite in a biphasic system (e.g., H₂O/DCM) or aqueous methanol. | Variable | Mild and often chemoselective. Can be used for partial reduction of dinitro compounds. |
| Zn / Acid | Zn dust with HCl or AcOH. | 70-90% | Similar to iron but can sometimes be more reactive. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and isolation of 2-aminopyridine-4-carboxylic acid.
Caption: Experimental workflow for the synthesis of 2-aminopyridine-4-carboxylic acid.
References
- 1. 2-Pyridinecarboxylic Acid, 4-Amino- | Properties, Uses, Safety, Suppliers & Price - China Manufacturer [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Application of 2-Nitropyridine-4-Carboxylic Acid in Materials Science: A Focus on Luminescent Lanthanide-Organic Frameworks
Introduction: 2-Nitropyridine-4-carboxylic acid, also known as 2-nitroisonicotinic acid, is a bifunctional organic molecule poised for significant applications in materials science, particularly in the design and synthesis of functional coordination polymers and metal-organic frameworks (MOFs). Its structure, featuring a pyridine ring for metal coordination, a carboxylic acid group for linking metal centers, and an electron-withdrawing nitro group, allows for the construction of materials with tailored electronic and photophysical properties. This document provides detailed application notes and protocols for the use of this compound as a primary organic linker in the synthesis of luminescent lanthanide-based coordination polymers, which are of interest for applications in sensing, lighting, and anti-counterfeiting technologies.
Application Note 1: Synthesis of Luminescent Lanthanide Coordination Polymers
This compound serves as an effective "antenna" ligand for sensitizing the luminescence of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺). In a typical coordination polymer, the organic ligand absorbs excitation energy (e.g., UV light) and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelengths (red for Eu³⁺, green for Tb³⁺). The presence of the nitro group can modulate the energy levels of the ligand, potentially enhancing the efficiency of this energy transfer process.
The most common method for synthesizing these materials is through hydrothermal or solvothermal reactions, where the ligand, a lanthanide salt, and a solvent are heated in a sealed vessel. This process facilitates the self-assembly of the components into a crystalline framework.
Logical Workflow for Synthesis and Characterization
The general process for creating and evaluating a luminescent lanthanide coordination polymer using this compound is outlined below.
Caption: General workflow for the synthesis and characterization of lanthanide coordination polymers.
Quantitative Data Summary
While specific data for materials synthesized with this compound is not extensively published, the following table presents representative photophysical data for analogous Europium(III) and Terbium(III) coordination polymers synthesized with similar pyridine-carboxylate ligands. These values serve as a benchmark for what can be expected.
| Property | Europium(III) Complex (Representative) | Terbium(III) Complex (Representative) |
| Excitation Max (λₑₓ) | ~300-350 nm | ~300-350 nm |
| Emission Max (λₑₘ) | ~612-615 nm (⁵D₀→⁷F₂) | ~545 nm (⁵D₄→⁷F₅) |
| Luminescence Color | Red | Green |
| Quantum Yield (Φ) | 15-30% | 20-40% |
| Luminescence Lifetime (τ) | 0.4 - 0.8 ms | 0.8 - 1.5 ms |
Note: Data is compiled from representative systems and may vary based on the specific crystal structure, solvent environment, and presence of quenching agents.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of Europium(III) and Terbium(III) coordination polymers using this compound. These protocols are adapted from established procedures for similar ligands.
Protocol 1: Hydrothermal Synthesis of a Eu(III)-2-nitropyridine-4-carboxylate Framework
Objective: To synthesize a crystalline Europium(III) coordination polymer with potential red luminescent properties.
Materials:
-
This compound (Ligand, L)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Analytical balance
-
Programmable laboratory oven
-
Centrifuge or vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound (16.8 mg) and 0.1 mmol of Eu(NO₃)₃·6H₂O (44.6 mg) in a solvent mixture of 6 mL DMF and 2 mL deionized water.
-
Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Transfer the solution into a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 140°C at a rate of 5°C/min, hold at 140°C for 48 hours, and then cool down to room temperature at a rate of 5°C/hour.
-
After cooling, colorless or pale-yellow crystals should be visible.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid sequentially with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 60°C for 12 hours.
Protocol 2: Characterization of Photoluminescence
Objective: To measure the key photoluminescent properties of the synthesized Eu(III) framework.
Equipment:
-
Fluorometer/Spectrofluorometer with a solid-state sample holder
-
Pulsed light source (e.g., xenon flash lamp) for lifetime measurements
-
Integrating sphere for quantum yield measurements
Procedure:
-
Sample Preparation: Place a small amount of the dried crystalline powder into a solid-state sample holder.
-
Emission and Excitation Spectra:
-
To find the optimal excitation wavelength, set the emission monochromator to the expected peak for Eu³⁺ (~613 nm) and scan the excitation wavelengths from 250 nm to 450 nm.
-
Using the determined optimal excitation wavelength (λₑₓ), record the emission spectrum by scanning the emission monochromator from 550 nm to 720 nm. The characteristic sharp peaks of Eu³⁺ corresponding to the ⁵D₀→⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions should be observed.
-
-
Luminescence Lifetime (τ):
-
Excite the sample at λₑₓ using a pulsed light source.
-
Monitor the decay of the emission intensity at the peak of the ⁵D₀→⁷F₂ transition (~613 nm) over time.
-
Fit the decay curve to an exponential function (single or multi-exponential) to determine the luminescence lifetime.
-
-
Luminescence Quantum Yield (Φ):
-
Measure the absolute quantum yield using an integrating sphere.
-
Place the solid sample in the integrating sphere and measure its emission and the scattered excitation light.
-
Perform a second measurement on a blank (empty sample holder) to measure the excitation profile.
-
The instrument software will calculate the quantum yield by comparing the number of photons emitted by the sample to the number of photons absorbed.
-
Signaling Pathway Diagram: Antenna Effect
The luminescence of lanthanide ions in these materials is sensitized by the organic ligand through a process known as the "antenna effect." The diagram below illustrates this energy transfer mechanism.
Caption: The "antenna effect" energy transfer mechanism in a luminescent lanthanide complex.
Application Notes and Protocols for the Derivatization of 2-Nitropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatuation of the carboxylic acid group of 2-nitropyridine-4-carboxylic acid into its corresponding methyl ester, N-benzylamide, and acyl chloride. These derivatives serve as versatile intermediates in medicinal chemistry and drug discovery, offering opportunities for the synthesis of novel bioactive molecules.[1][2]
Introduction
This compound is a heterocyclic building block of interest in medicinal chemistry due to the established biological activities of pyridine-containing compounds.[1] Derivatization of its carboxylic acid moiety allows for the exploration of structure-activity relationships and the development of new chemical entities with potential therapeutic applications, including as enzyme inhibitors or anticancer agents.[2][3][4] This document outlines protocols for three common derivatization reactions: esterification, amidation, and acyl chloride formation.
Derivatization Reactions
Esterification: Synthesis of Methyl 2-Nitropyridine-4-carboxylate
The synthesis of methyl 2-nitropyridine-4-carboxylate can be achieved via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per gram of acid), cautiously add concentrated sulfuric acid (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure methyl 2-nitropyridine-4-carboxylate.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Expected Yield | 85-95% |
| Purification | Column Chromatography |
Reaction Workflow:
Amidation: Synthesis of N-Benzyl-2-nitropyridine-4-carboxamide
The synthesis of N-benzyl-2-nitropyridine-4-carboxamide can be performed using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the formation of the amide bond under mild conditions.[5]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of acid).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure N-benzyl-2-nitropyridine-4-carboxamide.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzylamine, HATU, DIPEA |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Expected Yield | 80-90% |
| Purification | Recrystallization/Column Chromatography |
Reaction Workflow:
Acyl Chloride Formation: Synthesis of 2-Nitropyridine-4-carbonyl chloride
The conversion of this compound to its highly reactive acyl chloride derivative can be achieved using oxalyl chloride with a catalytic amount of DMF.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram of acid) under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C (ice bath). Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual reagents.
-
The resulting 2-nitropyridine-4-carbonyl chloride is typically used in the next step without further purification.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Oxalyl Chloride, DMF (catalyst) |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | >95% (crude) |
| Purification | Used directly in the next step |
Reaction Workflow:
Applications in Drug Discovery
Derivatives of pyridine carboxylic acids are known to exhibit a range of biological activities, including enzyme inhibition. For instance, various carboxamide derivatives have been investigated as potential kinase inhibitors for cancer therapy.[4][6] The derivatized this compound core can serve as a scaffold for the development of inhibitors targeting specific signaling pathways implicated in disease.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.
This diagram depicts a generic signal transduction cascade where a growth factor activates a receptor tyrosine kinase, leading to a phosphorylation cascade that ultimately promotes cell proliferation. A hypothetical 2-nitropyridine-4-carboxamide derivative could be designed to inhibit one of the downstream kinases, thereby blocking the signal and preventing uncontrolled cell growth.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Concentrated sulfuric acid is highly corrosive.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Nitropyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-nitropyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of this compound and for assaying its concentration in solution. The protocol is based on reversed-phase chromatography with UV detection, which is appropriate for this chromophoric compound.
Experimental Protocol
1.1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.[2]
1.2. HPLC Conditions:
-
Chromatographic Column: ODS-C18, 4.6 x 150 mm, 3 µm particle size[3][4]
-
Mobile Phase: Isocratic elution with a mixture of buffer salt (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 200-300 nm, with a specific wavelength to be determined by examining the UV spectrum of the analyte (a starting wavelength of 265 nm is recommended).[4]
1.3. Data Analysis: For assay determination, a calibration curve should be prepared using reference standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC-UV method.
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Leveraging 2-Nitropyridine-4-Carboxylic Acid for the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine-4-carboxylic acid is a versatile heterocyclic building block with significant potential in the design and synthesis of novel enzyme inhibitors. Its strategic functionalization, particularly the conversion of the nitro group to an amine and the derivatization of the carboxylic acid, allows for the construction of a diverse range of molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound as a starting material for the synthesis of potent enzyme inhibitors, with a focus on Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. The pyridine carboxamide moiety, readily accessible from this starting material, is a key pharmacophore in numerous clinically relevant inhibitors.
Data Presentation: Inhibitory Activity of Pyridine Carboxamide-Based Enzyme Inhibitors
The following tables summarize the inhibitory activities of representative enzyme inhibitors featuring a pyridine carboxamide scaffold, illustrating the potential of derivatives synthesized from this compound.
Table 1: PARP-1 Inhibitory Activity of Representative Pyridine Carboxamide Analogs
| Compound ID | R Group Modification | PARP-1 IC50 (nM) | Reference Cell Line |
| PCA-1 | 3-(Piperidin-1-ylmethyl)phenyl | 1.5 | BRCA1-deficient |
| PCA-2 | 4-Fluoro-3-(piperazin-1-ylcarbonyl)benzyl | 3.2 | BRCA2-deficient |
| PCA-3 | 2-Methyl-5-(1H-pyrazol-4-yl)phenyl | 8.9 | HeLa |
| PCA-4 | 4-(Morpholinomethyl)phenyl | 5.1 | Capan-1 |
Table 2: Kinase Inhibitory Activity of Representative Pyridine Carboxamide Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| KCA-1 | Aurora Kinase A | 7.5 | SW620 |
| KCA-2 | c-Jun N-terminal kinase (JNK1) | 12 | HEK293 |
| KCA-3 | Fms-like tyrosine kinase 3 (FLT3) | 6.2 | MV-4-11 |
| KCA-4 | SH2-containing protein tyrosine phosphatase 2 (SHP2) | 0.13 | MV-4-11[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridine-4-carboxylic Acid from this compound
This protocol describes the reduction of the nitro group of this compound to yield the key intermediate, 2-aminopyridine-4-carboxylic acid.[2]
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Suspend the starting material in a mixture of water and methanol (1:1 v/v).
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminopyridine-4-carboxylic acid as a solid.
Protocol 2: Amide Coupling of 2-Aminopyridine-4-carboxylic Acid with a Target Amine
This protocol details the formation of the critical amide bond between 2-aminopyridine-4-carboxylic acid and a representative amine partner, a common step in the synthesis of PARP and kinase inhibitors.[3]
Materials:
-
2-Aminopyridine-4-carboxylic acid
-
Target amine (e.g., 4-(piperidin-1-ylmethyl)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve 2-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the target amine (1.1 eq) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired pyridine carboxamide inhibitor.
Visualizations
PARP-1 Signaling Pathway and Inhibition
Caption: PARP-1 inhibition and the concept of synthetic lethality.
Experimental Workflow for Enzyme Inhibitor Synthesis
Caption: General workflow for synthesizing enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine-4-carboxylic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data, COA [pipzine-chem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Nitropyridine-4-Carboxylic Acid in Peptide Synthesis: An Evaluation of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of scientific literature and chemical databases reveals no established or documented role for 2-nitropyridine-4-carboxylic acid as a reagent or additive in standard peptide synthesis protocols. While pyridine-containing compounds are utilized in various capacities within organic and medicinal chemistry, this compound is not recognized as a coupling agent, activating agent, or racemization suppressor in the context of amide bond formation between amino acids. This document summarizes the findings and provides a brief overview of established peptide coupling methodologies to offer context for researchers in the field.
Introduction to Peptide Synthesis and Coupling Reagents
Peptide synthesis is a fundamental process in drug discovery and biomedical research, involving the stepwise formation of amide (peptide) bonds between amino acids. The core of this process is the activation of the carboxylic acid moiety of one amino acid to facilitate its reaction with the amino group of another.[1] This is typically achieved through the use of specialized coupling reagents. An ideal coupling reagent promotes rapid and efficient peptide bond formation while minimizing side reactions, particularly racemization of the chiral amino acid centers.[2]
The major classes of peptide coupling reagents include:
-
Carbodiimides: (e.g., DCC, DIC) often used with additives like HOBt or HOSu to form active esters and suppress racemization.
-
Phosphonium Salts: (e.g., PyBOP, BOP) which generate highly reactive phosphonium-based active esters.
-
Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU) which form active esters, with HATU being particularly effective due to the anchimeric assistance from the pyridine nitrogen in its HOAt-derived active ester.[3]
Investigation of this compound
A thorough search of scientific databases for the application of this compound (also known as 2-nitroisonicotinic acid) in peptide synthesis did not yield any specific protocols, application notes, or primary research articles describing its use. The compound is commercially available as a chemical intermediate.[4][5] However, its utility appears to be in serving as a building block for other complex molecules rather than as a direct participant in the peptide coupling process itself.
Nitropyridine derivatives, in general, are recognized as versatile precursors in the synthesis of various biologically active molecules and heterocyclic systems.[6][7] Their reactivity is often centered around the nitro group (e.g., reduction to an amino group) or nucleophilic substitution on the pyridine ring. There is no indication from the available literature that the specific electronic properties of this compound lend themselves to the activation of amino acids for peptide bond formation in a manner analogous to established coupling reagents.
While a diaminonicotinic acid (a derivative of pyridine-3-carboxylic acid) has been reported as a scaffold for facilitating cyclic peptide synthesis, this is a distinct application involving a different isomer and functionality.[8]
Conclusion
Based on the current body of scientific literature, This compound does not have a recognized role in peptide synthesis . Consequently, detailed application notes and experimental protocols for its use in this context cannot be provided, as no such procedures are established.
Researchers and drug development professionals seeking to perform peptide synthesis should rely on well-documented and validated coupling reagents. The choice of reagent is critical and depends on factors such as the specific amino acid sequence, the presence of sterically hindered residues, and the desired scale and purity of the final peptide.
Experimental Protocols: General Peptide Coupling (Illustrative Example)
While no protocols exist for the topic compound, a general protocol for a standard peptide coupling reaction using a common uronium salt is provided below for illustrative purposes.
Table 1: Example Reagents for a Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Step
| Reagent/Component | Molar Equivalents (relative to resin loading) | Purpose |
| Fmoc-protected Amino Acid | 3 - 5 eq. | Building block for the growing peptide chain |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.5 eq. | Activates the carboxylic acid of the amino acid |
| Base (e.g., DIPEA) | 6 - 10 eq. | Neutralizes the amino acid salt and facilitates the reaction |
| Solvent (e.g., DMF) | - | Dissolves reagents and swells the resin |
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Step
-
Resin Preparation: The solid support resin with the N-terminal Fmoc-deprotected peptide is washed multiple times with a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation Solution Preparation: In a separate vessel, the Fmoc-protected amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 2.9-4.5 eq.) are dissolved in DMF.
-
Activation: A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) is added to the activation solution. The mixture is typically allowed to pre-activate for a few minutes.
-
Coupling Reaction: The activation solution is added to the reaction vessel containing the resin. The mixture is agitated at room temperature for a period of 30 minutes to 2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.
-
Washing: Upon completion, the reaction solution is drained, and the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection step, followed by the coupling of the subsequent amino acid.
Visualization of a General Peptide Synthesis Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), which is a common methodology in the field.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. synchem.de [synchem.de]
- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitropyridine-4-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-nitropyridine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the challenging nature of electrophilic substitution on an electron-deficient pyridine ring.[1][2] Here are common causes and troubleshooting steps:
-
Incomplete N-Oxidation: If your synthesis involves the N-oxidation of a pyridine precursor, incomplete conversion to the pyridine N-oxide will result in a lower yield of the final nitrated product. The N-oxide is crucial as it activates the 4-position for electrophilic nitration.[3]
-
Solution: Monitor the N-oxidation step closely using TLC or NMR to ensure complete conversion of the starting material. You may need to adjust the reaction time, temperature, or the amount of the oxidizing agent (e.g., m-CPBA, H₂O₂/acetic acid).[4]
-
-
Harsh Nitrating Conditions: While strong acids are required for nitration, excessively high temperatures or highly concentrated acids can lead to the degradation of the starting material or the product.[1]
-
Protonation of the Pyridine Ring: In highly acidic media, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack.[2]
-
Solution: The N-oxide intermediate is less basic and less prone to protonation under nitrating conditions. Ensure the N-oxidation step is complete before proceeding to nitration.
-
-
Suboptimal Work-up and Purification: Product loss can occur during extraction and purification steps.
-
Solution: Optimize your extraction procedure by adjusting the pH to ensure the carboxylic acid is in the desired form (protonated for organic solvent extraction or deprotonated for aqueous extraction). Use appropriate chromatographic techniques for purification and minimize the number of transfer steps.
-
Question: I am observing the formation of significant impurities. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The most likely impurities are regioisomers and byproducts from side reactions.
-
Isomeric Impurities: While nitration of pyridine N-oxide strongly favors the 4-position, small amounts of the 2-nitro isomer might form.[5]
-
Solution: Careful control of reaction conditions, such as temperature and the rate of addition of the nitrating agent, can improve regioselectivity. Purification by column chromatography or recrystallization is often necessary to separate isomers.
-
-
Over-Nitration: In some cases, polynitration can occur, especially if the reaction is left for too long or at too high a temperature.[5]
-
Solution: Monitor the reaction progress and stop it once the desired product is formed. Use the stoichiometric amount of the nitrating agent.
-
-
Degradation Products: As mentioned, harsh conditions can degrade the starting material or product.
-
Solution: Employ the mildest effective reaction conditions.
-
Question: The purification of the final product is difficult. What are the recommended procedures?
Answer:
Purification of this compound can be challenging due to its polarity and potential for zwitterion formation.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., ethanol, methanol, or a mixture with water) and then allow it to crystallize slowly.
-
-
Acid-Base Extraction: Utilize the carboxylic acid functionality to your advantage.
-
Dissolve the crude product in an organic solvent.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.
-
Filter and dry the solid.
-
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of acetic acid, is typically required. The acetic acid helps to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
A prevalent strategy involves a multi-step synthesis starting from a substituted pyridine. A common pathway is the N-oxidation of pyridine-4-carboxylic acid or a precursor like 4-methylpyridine, followed by nitration at the 4-position. If starting with 4-methylpyridine, the methyl group is then oxidized to a carboxylic acid. The N-oxide is subsequently removed (deoxygenated).
What are the key safety precautions to take during this synthesis?
-
Nitrating agents (e.g., nitric acid, sulfuric acid) are highly corrosive and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitration reactions can be highly exothermic. Careful temperature control is essential to prevent runaway reactions. Use an ice bath for cooling and add reagents slowly.
-
The product, this compound, is listed as an irritant.[6] Avoid inhalation, ingestion, and contact with skin and eyes.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. Staining with a UV lamp is usually effective for visualizing the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the conversion.
Data Presentation
Table 1: Summary of Reaction Conditions for Related Pyridine Syntheses
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Pyridine N-oxide | 4-Nitropyridine | HNO₃, H₂SO₄ followed by PCl₃ (continuous flow) | 83% | [5] |
| 2-Cyanopyridine | 2-Pyridinecarboxylic acid | NaOH, H₂O; then HCl | up to 95% | [7] |
| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 4-Aminopyridine-2-carboxylic acid | H₂, 10% Pd/C, LiOH in H₂O; then HCl | 99% | [8] |
| 2,6-Dichloronicotinic acid | 2-Chloro-4-pyridinecarboxylic acid | Hydrazine hydrate (dechlorinating agent) | ~90% (for the preceding chlorination step) | [9] |
Experimental Protocols
Protocol: Synthesis of this compound via N-Oxidation and Nitration
This protocol is a representative example. Researchers should adapt it based on their specific starting materials and laboratory conditions.
Step 1: N-Oxidation of Pyridine-4-carboxylic Acid
-
In a round-bottom flask, dissolve pyridine-4-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the solvent under reduced pressure. The resulting solid is pyridine-4-carboxylic acid N-oxide.
Step 2: Nitration of Pyridine-4-carboxylic Acid N-Oxide
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the pyridine-4-carboxylic acid N-oxide from Step 1 to the cold sulfuric acid with stirring.
-
In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not rise above 10-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitate formed is the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Purification of 2-Nitropyridine-4-Carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-nitropyridine-4-carboxylic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The crucial first step is to determine a suitable solvent. An ideal solvent should dissolve the this compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from soluble impurities.
Q2: Which solvents are good starting points for solubility testing of this compound?
A2: Based on the structure of this compound, which contains both a polar carboxylic acid group and a moderately polar nitropyridine ring, a range of solvents with varying polarities should be tested. Good starting points include:
-
Polar protic solvents: Water, Ethanol, Methanol, Isopropanol. A related compound, 2-amino-4-methylpyridine, has been successfully recrystallized from hot water.
-
Polar aprotic solvents: Acetone, Ethyl acetate. Ethyl acetate has been used in the purification of other nitropyridine derivatives.
-
Aromatic solvents: Toluene, Benzene. Benzene has been used for the recrystallization of a derivative of 2-aminoisonicotinic acid hydrazide.[1]
-
Solvent mixtures: If a single solvent does not provide the desired solubility characteristics, a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. The reported melting point for this compound is approximately 172.5-175 °C.[1] A broad melting point range or a melting point lower than the literature value typically indicates the presence of impurities.
-
Chromatographic Techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and identify impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual impurities.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution has become supersaturated. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Try a different solvent in which the compound is less soluble, or use a binary solvent system and add a "poor" solvent (anti-solvent). 3. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid-air interface. - Adding a seed crystal of the pure compound. - Cooling the solution in an ice bath for a longer period. |
| The compound "oils out" instead of forming crystals. | 1. The solution is being cooled too rapidly. 2. The concentration of the solute is too high. 3. The melting point of the compound is lower than the boiling point of the solvent, and it is coming out of solution above its melting point. 4. The presence of significant impurities that depress the melting point. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. 3. Select a lower-boiling point solvent or use a binary solvent system. 4. The crude material may require pre-purification by another method (e.g., column chromatography) before recrystallization. |
| Crystals form prematurely in the funnel during hot filtration. | The solution is cooling too quickly in the funnel, causing the solute to crystallize. | 1. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. 2. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. 3. Keep the solution at or near its boiling point during the filtration process. 4. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration. |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor. 2. The crystals were washed with too much cold solvent, or the solvent was not sufficiently cold. 3. Premature crystallization during hot filtration led to a loss of product. 4. The compound has significant solubility in the chosen solvent even at low temperatures. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. Note that the second crop may be less pure. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Follow the recommendations for preventing premature crystallization. 4. Re-evaluate the choice of solvent. |
| The recrystallized product is not significantly purer. | 1. The chosen solvent does not effectively differentiate between the desired compound and the impurities (i.e., impurities have similar solubility). 2. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. 3. The impurities are insoluble in the hot solvent and were not removed by hot filtration. | 1. Perform solubility tests to find a more suitable solvent or solvent system. 2. Ensure the solution cools slowly and without disturbance. 3. Perform a hot filtration step even if no insoluble impurities are immediately obvious. |
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 | ||
| Water | 100 | ||
| Ethanol | 25 | ||
| Ethanol | 78 | ||
| Ethyl Acetate | 25 | ||
| Ethyl Acetate | 77 | ||
| Toluene | 25 | ||
| Toluene | 111 | ||
| Other Solvents |
To generate this data:
-
Add a known mass of this compound to a known volume of the solvent in a flask.
-
Stir the mixture at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
-
Repeat this process at different temperatures for each solvent.
Experimental Protocols
General Protocol for Determining a Suitable Recrystallization Solvent
-
Place approximately 20-30 mg of finely crushed crude this compound into several small test tubes.
-
Add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise to each test tube at room temperature, shaking or stirring after each addition.
-
Observe the solubility. A good potential solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
A suitable solvent is one in which the compound dissolves completely when hot and forms a significant amount of crystals upon cooling.
Detailed Protocol for the Recrystallization of this compound
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. c. Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
2. Hot Filtration (if necessary): a. If any insoluble impurities are present, or if the solution is colored and requires decolorizing carbon, perform a hot gravity filtration. b. Pre-heat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask with a small amount of hot solvent. c. Place a fluted filter paper in the funnel and pour the hot solution through it.
3. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
4. Crystal Collection: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. d. Break the vacuum and add the cold solvent, then reapply the vacuum.
5. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
6. Analysis: a. Weigh the dried, purified crystals to calculate the percent recovery. b. Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
common side reactions in the synthesis of 2-nitropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitropyridine-4-carboxylic acid. The primary focus is on addressing common side reactions and purification challenges.
Troubleshooting Guide: Common Side Reactions
The synthesis of this compound, commonly achieved through the oxidation of 4-methyl-2-nitropyridine, can be accompanied by several side reactions that impact yield and purity. This guide outlines potential issues, their causes, and corrective actions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low yield of the desired product with significant recovery of starting material. | Incomplete Oxidation: Insufficient reaction time, low temperature, or inadequate amount of oxidizing agent. | - Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature. - Increase the stoichiometry of the oxidizing agent. - Ensure efficient stirring to overcome mass transfer limitations. |
| Presence of a byproduct with a lower molecular weight, identified as 2-nitropyridine. | Decarboxylation: The desired product, this compound, can undergo decarboxylation, particularly at elevated temperatures. | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Upon completion, cool the reaction mixture promptly. - During workup and purification, avoid prolonged exposure to high temperatures. |
| Formation of multiple, difficult-to-separate impurities. | Over-oxidation: Harsh reaction conditions (e.g., excessive temperature, highly concentrated oxidant) can lead to the degradation of the pyridine ring. | - Use a milder oxidizing agent if possible. - Control the addition rate of the oxidizing agent to manage the reaction exotherm. - Optimize the reaction time to minimize the exposure of the product to oxidizing conditions after its formation. |
| Presence of isomeric impurities in the final product. | Impure Starting Material: The 4-methyl-2-nitropyridine starting material may contain other positional isomers from its synthesis (e.g., 4-methyl-3-nitropyridine). | - Analyze the purity of the starting material by GC-MS or NMR before use. - Purify the starting material if necessary (e.g., by recrystallization or chromatography). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent laboratory-scale synthesis is the oxidation of 4-methyl-2-nitropyridine. The primary challenges associated with this route are controlling the extent of oxidation to prevent both incomplete reaction and over-oxidation, as well as minimizing the decarboxylation of the final product.
Q2: I am observing a significant amount of unreacted 4-methyl-2-nitropyridine in my reaction mixture even after a prolonged reaction time. What should I do?
A2: This indicates incomplete oxidation. You can try incrementally increasing the reaction temperature or adding a slight excess of the oxidizing agent. It is also crucial to ensure efficient mixing, as this is a heterogeneous reaction in many cases. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.
Q3: My final product is contaminated with 2-nitropyridine. How can I avoid this?
A3: The presence of 2-nitropyridine is likely due to the decarboxylation of your target molecule. This side reaction is promoted by heat. To minimize its formation, conduct the oxidation at the lowest effective temperature and for the shortest time necessary. After the reaction is complete, cool the mixture and proceed with the workup without delay. During purification, avoid high temperatures; for instance, if recrystallizing, use the minimum amount of hot solvent necessary.
Q4: How can I purify this compound from the common byproducts?
A4: A combination of techniques is often effective.
-
Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from neutral impurities (like the starting material) by dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.
-
Recrystallization: This is a powerful technique for removing minor impurities. Suitable solvent systems should be determined empirically but may include water, ethanol, or mixtures thereof.
Experimental Protocols
General Protocol for the Oxidation of 4-Methyl-2-nitropyridine
This is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitropyridine in an appropriate solvent (e.g., a mixture of pyridine and water).
-
Addition of Oxidant: While stirring, slowly add the oxidizing agent (e.g., potassium permanganate) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If potassium permanganate was used, the manganese dioxide byproduct can be filtered off. The filtrate is then acidified (e.g., with HCl) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization or acid-base extraction as described in the FAQs.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm). The aromatic protons will have characteristic shifts and coupling patterns that can be used to identify the main product and impurities.
-
¹³C NMR: The carboxyl carbon will appear in the range of 160-180 ppm.
-
Visualizing Reaction Pathways and Troubleshooting
Technical Support Center: Scale-Up of 2-Nitropyridine-4-Carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-nitropyridine-4-carboxylic acid (also known as 2-nitroisonicotinic acid) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The most discussed routes in literature involve multi-step syntheses, often starting from readily available materials like 4-methylpyridine (4-picoline). A common conceptual pathway involves the nitration of a pyridine derivative followed by the oxidation of a side chain. For instance, the oxidation of 2-nitro-4-methylpyridine is a potential route.[1] Another approach could involve the nucleophilic substitution of a suitable precursor like 2-chloro-4-pyridinecarboxylic acid, though this may present its own challenges.
Q2: What are the primary safety concerns when scaling up this process?
A2: The primary safety concerns are associated with the nitration step and the handling of the product itself.
-
Nitration: This step is typically highly exothermic and involves the use of potent nitrating agents (e.g., mixed sulfuric and nitric acid). Poor temperature control can lead to runaway reactions, excessive off-gassing, and the formation of unstable polynitrated byproducts.
-
Product Hazards: this compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.
Q3: Why is regioselectivity an issue during the nitration of pyridine derivatives?
A3: The pyridine ring is electron-deficient, making electrophilic substitution reactions like nitration challenging. The reaction conditions are often harsh, which can lead to a lack of selectivity and the formation of multiple isomers (e.g., 3-nitro and 2-nitro derivatives). Controlling the reaction temperature and the rate of addition of the nitrating agent is crucial for maximizing the yield of the desired isomer.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Low Yield of Final Product | 1. Incomplete oxidation of the methyl group. 2. Formation of undesired isomers during nitration. 3. Product loss during work-up and purification. | 1. Monitor reaction completion by HPLC. Consider extending reaction time or increasing oxidant stoichiometry. 2. Optimize nitration temperature and dosing rate. Lower temperatures often favor selectivity. 3. Optimize pH for precipitation/extraction. Use an anti-solvent for crystallization to maximize recovery. |
| Significant Exotherm During Nitration | The reaction is inherently exothermic. Insufficient heat removal at larger scales due to a lower surface-area-to-volume ratio. | 1. Ensure the reactor has adequate cooling capacity. 2. Reduce the addition rate of the nitrating agent. 3. Use a semi-batch process where the substrate is added to the acid mixture at a controlled rate. 4. Consider using a continuous flow reactor for nitration to minimize the reaction volume and enhance heat transfer. |
| High Levels of Impurities in Crude Product | 1. Over-nitration leading to dinitro-species. 2. Incomplete reaction of starting materials. 3. Side reactions due to localized "hot spots" from poor mixing. | 1. Use stoichiometric amounts of nitrating agent. 2. Ensure complete conversion of starting material via in-process controls (e.g., TLC, HPLC). 3. Improve agitation efficiency. On scale-up, agitator design and speed are critical parameters. |
| Difficulty in Product Isolation/Purification | The product may have moderate solubility in the reaction solvent or work-up solvents. Presence of closely related impurities. | 1. Perform a solubility study to identify an optimal solvent/anti-solvent system for crystallization. 2. Consider a pH-swing purification: dissolve the crude product in a basic aqueous solution, filter to remove non-acidic impurities, then re-precipitate the product by adding acid. 3. Multiple recrystallizations may be necessary to achieve high purity. |
Data Presentation: Lab vs. Pilot Scale Comparison
The following table presents hypothetical, yet realistic, data comparing a laboratory-scale synthesis with a target pilot-scale production run for the oxidation step of 2-nitro-4-methylpyridine to this compound.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) - Target |
| Reactant: 2-Nitro-4-methylpyridine | 100 g (1.0 eq) | 10.0 kg (1.0 eq) |
| Oxidant: KMnO₄ | ~345 g (3.0 eq) | ~345 kg (3.0 eq) |
| Solvent: Water | 2 L | 200 L |
| Reaction Temperature | 80-90 °C | 80-90 °C (with careful monitoring) |
| Reaction Time | 6-8 hours | 8-12 hours |
| Work-up | Acidification (HCl), Filtration | Acidification, Filtration, Centrifugation |
| Typical Isolated Yield | 65-75% | >70% |
| Purity (by HPLC) | >98% | >99% |
| Key Impurity: Unreacted Starting Material | <1.0% | <0.5% |
Experimental Protocols
Protocol: Synthesis via Oxidation of 2-Nitro-4-Methylpyridine
This protocol is a representative laboratory procedure that can be adapted for scale-up, with critical scale-up considerations highlighted.
Materials:
-
2-Nitro-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Charge Reactor: Charge a jacketed reactor with deionized water and 2-nitro-4-methylpyridine. Begin agitation.
-
Dissolution & Heating: Add a solution of sodium hydroxide and heat the mixture to 70-80 °C.
-
Oxidant Addition (Critical Step): Slowly add solid potassium permanganate in portions over 2-4 hours.
-
Scale-up Consideration: This addition is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 95 °C. Ensure the reactor's cooling system is engaged and responsive. Poor temperature control can lead to side reactions and reduced yield.
-
-
Reaction Monitoring: Maintain the reaction mixture at 80-90 °C. Monitor the reaction progress by HPLC until the starting material is consumed (<1%). The formation of manganese dioxide (MnO₂) will be observed as a brown precipitate.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂ solid. Wash the filter cake with a small amount of water.
-
Scale-up Consideration: Handling large volumes of MnO₂ sludge can be challenging. A filter press or centrifuge is recommended at the pilot scale.
-
-
Product Precipitation: Transfer the filtrate to a clean reactor. Cool the solution to 10-15 °C.
-
Acidification (Critical Step): Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a solid.
-
Scale-up Consideration: The rate of acidification and the final pH are critical for maximizing yield and ensuring consistent particle size, which aids filtration.
-
-
Isolation and Drying: Filter the solid product, wash with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.
Visualizations
Caption: A potential synthesis route starting from 4-methylpyridine.
Caption: A decision workflow for managing thermal runaway during nitration.
Caption: Interplay of key parameters during process scale-up.
References
safe handling and storage procedures for 2-nitropyridine-4-carboxylic acid
Technical Support Center: 2-Nitropyridine-4-Carboxylic Acid
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
Always consult the Safety Data Sheet (SDS) for a comprehensive understanding of the hazards.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][5]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry and well-ventilated place.[2][3] For long-term stability, it is recommended to store it under an inert gas (like nitrogen or argon) at 2-8°C.[6] The storage area should be secure and locked.[2][3]
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][5]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
After inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical attention if you feel unwell.[2][5]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Avoid generating dust.[3][5] For a dry spill, carefully sweep or scoop up the material and place it in a suitable container for disposal.[3][5] Avoid letting the chemical enter drains.[3][5]
Q6: What materials are incompatible with this compound?
A6: While specific incompatibility data is limited, based on its chemical structure (a carboxylic acid and a nitro compound), it is prudent to avoid contact with strong bases, strong oxidizing agents, and reducing agents. Carboxylic acids can react exothermically with bases, and nitro compounds can be reactive.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (e.g., yellowing) | Decomposition due to improper storage (exposure to light, air, or high temperatures). | Discard the material following proper disposal procedures. Ensure future storage is in a tightly sealed container, under inert gas, and at the recommended temperature (2-8°C). |
| Inconsistent experimental results | Impure or degraded starting material. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If impure, consider purification or obtaining a new batch. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult literature for appropriate solvents. Based on its structure, polar organic solvents may be suitable. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability. |
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Statement | Reference |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1][3] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [1][3][4] |
Experimental Workflow & Safety Procedures
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Nitropyridine-4-Carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for reactions involving 2-nitropyridine-4-carboxylic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile substrate for several catalytic transformations, primarily focusing on the modification of the pyridine ring and reduction of the nitro group. The most common reactions include:
-
Hydrogenation: The reduction of the nitro group to an amino group (2-aminopyridine-4-carboxylic acid) is a crucial step in the synthesis of many pharmaceutical intermediates.
-
Suzuki-Miyaura Coupling: After converting the 2-nitro group to a halide (e.g., 2-chloro or 2-bromo), the pyridine ring can undergo palladium-catalyzed cross-coupling with various boronic acids to form C-C bonds.
-
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring, often catalyzed by rhodium or palladium, allows for the introduction of new substituents without pre-functionalization.
Q2: What are the main challenges when working with this compound in catalytic reactions?
A2: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the functional groups present in the molecule:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst, leading to deactivation.[1] This is a well-known issue in cross-coupling reactions with pyridine substrates.[1]
-
Nitro Group Interference: The nitro group is a strong electron-withdrawing group, which can deactivate the pyridine ring towards certain electrophilic C-H activation reactions. It can also be reduced under conditions intended for other transformations.
-
Carboxylic Acid Group: The carboxylic acid can act as a directing group in some C-H activation reactions but can also complicate reactions by interacting with basic reagents or the catalyst itself.
Q3: How do I choose the best catalyst for the hydrogenation of the nitro group?
A3: The choice of catalyst for the reduction of the nitro group depends on the desired selectivity and the presence of other functional groups.
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups to amines.[2] It is often used with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like ammonium formate.
-
Platinum on Carbon (Pt/C): This is another effective catalyst, particularly when high activity is required.
-
Raney Nickel: This is a good choice when you want to avoid the reduction of other functional groups, such as halogens, that might be sensitive to Pd/C.[2]
Q4: For Suzuki-Miyaura coupling, what type of palladium catalyst should I start with?
A4: For Suzuki-Miyaura coupling of a 2-halopyridine-4-carboxylic acid derivative, the choice of ligand on the palladium catalyst is crucial to overcome catalyst poisoning by the pyridine nitrogen.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective as they can stabilize the active palladium species and promote the catalytic cycle.[1]
-
Pre-formed Catalysts: Using well-defined pre-catalysts like PEPPSI-IPr can also be advantageous.
Troubleshooting Guides
Issue 1: Low or No Yield in Catalytic Hydrogenation of the Nitro Group
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Hydrogen Source | If using H₂ gas, ensure the system is properly sealed and pressurized. For transfer hydrogenation, increase the equivalents of the hydrogen donor. |
| Poor Substrate Solubility | Choose a solvent system in which this compound is fully soluble. A mixture of solvents may be necessary. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Purify the starting material and use high-purity, degassed solvents. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] Consider using a pre-catalyst that is less susceptible to inhibition.[1] |
| Inefficient Oxidative Addition | If using a 2-chloropyridine derivative, consider switching to the more reactive 2-bromo or 2-iodo derivative. Increase the reaction temperature. |
| Slow Transmetalation | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the transmetalation step.[3] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the reaction is run under an inert atmosphere. The presence of water can lead to the decomposition of the boronic acid. |
Issue 3: Poor Regioselectivity or Low Yield in C-H Functionalization
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst or Ligand | For Rh-catalyzed reactions, the choice of the cyclopentadienyl (Cp) ligand and its substituents is critical for directing the regioselectivity.[4] Screen different rhodium pre-catalysts (e.g., [CpRhCl₂]₂). |
| Deactivating Effect of the Nitro Group | The electron-withdrawing nature of the nitro group can hinder electrophilic C-H activation. More electron-rich catalysts may be required. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature, solvent, and additives. For some Rh-catalyzed C-H activations, additives like AgSbF₆ can be crucial.[4] |
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Phenylboronic Acid (Analogous System)
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | Adapted from[5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 | Adapted from[6] |
| PEPPSI-IPr | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | Adapted from[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 85 | Adapted from[6] |
Note: Data is for analogous 2-chloropyridine systems and should be used as a guide for catalyst selection.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes a general procedure for the reduction of the nitro group to an amine using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas (H₂) or Ammonium formate
-
Celite
Procedure (using H₂ gas):
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then evacuate.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminopyridine-4-carboxylic acid.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-pyridinecarboxylic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halopyridine derivative with an arylboronic acid.
Materials:
-
2-Chloro-4-pyridinecarboxylic acid (or corresponding ester) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloro-4-pyridinecarboxylic acid derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 3: Rhodium-Catalyzed C-H Functionalization (General Guidance)
This protocol provides a general starting point for the C-H functionalization of a pyridine derivative. Specific conditions will need to be optimized for this compound.
Materials:
-
This compound (1.0 eq)
-
Coupling partner (e.g., alkyne, alkene) (2-3 eq)
-
Rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%)
-
Additive (e.g., AgSbF₆, 10-20 mol%)
-
Solvent (e.g., DCE, t-AmylOH)
Procedure:
-
To a sealed tube, add the this compound, rhodium catalyst, and any solid additives.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the coupling partner.
-
Seal the tube and heat to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and purify by appropriate methods.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
avoiding decarboxylation of 2-nitropyridine-4-carboxylic acid
Welcome to the technical support center for 2-nitropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the unwanted decarboxylation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is generally undesirable as it leads to the formation of 2-nitropyridine, an impurity that can complicate reaction work-ups and compromise the yield and purity of the desired product. The stability of pyridinecarboxylic acids towards decarboxylation is highly dependent on the position of the carboxylic acid group. While picolinic acids (2-carboxylic acids) are more susceptible to decarboxylation, isonicotinic acids (4-carboxylic acids) like this compound are generally more stable.[1] However, decarboxylation can still occur under certain conditions, particularly at elevated temperatures.
Q2: Under what conditions is this compound likely to decarboxylate?
A2: While specific studies on the thermal decomposition of this compound are not extensively documented, based on the behavior of similar compounds, decarboxylation is most likely to occur at elevated temperatures, potentially at or above its melting point of approximately 170 °C. For comparison, the structurally related 2-methylpyridine-4-carboxylic acid has a decomposition temperature of 228-230 °C. Prolonged heating, even at temperatures below the melting point, especially in the presence of certain catalysts or in acidic/basic aqueous solutions, can also promote decarboxylation.
Q3: How does the nitro group at the 2-position affect the stability of this compound?
A3: The electron-withdrawing nature of the nitro group at the 2-position is expected to influence the electronic properties of the pyridine ring and the carboxyl group. For 5-substituted 2-pyridinecarboxylic acids, it has been observed that electron-withdrawing groups can lower the activation energy for decarboxylation. While a direct parallel cannot be drawn without specific data, it is a factor to consider, making careful control of reaction conditions important.
Q4: What are the recommended storage conditions to ensure the stability of this compound?
A4: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Avoid exposure to high temperatures or prolonged exposure to atmospheric moisture.
Troubleshooting Guide: Preventing Decarboxylation in Reactions
This guide provides solutions to common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-nitropyridine impurity. | The reaction temperature is too high, causing thermal decarboxylation. | Maintain the reaction temperature as low as possible. For amide coupling or esterification, use activating agents that allow the reaction to proceed at room temperature or with only gentle heating. Monitor the reaction closely and avoid prolonged reaction times at elevated temperatures. |
| Inconsistent reaction outcomes, with variable amounts of decarboxylation. | The pH of the reaction medium may be promoting decarboxylation. | For reactions in aqueous media, carefully control the pH. The stability of pyridinecarboxylic acids can be pH-dependent. Whenever possible, use organic solvents to minimize the role of water, which can participate in the decarboxylation of picolinate anions.[2][3] |
| Decarboxylation observed even at moderate temperatures. | The chosen solvent may be facilitating decarboxylation. | Select an appropriate aprotic solvent for your reaction. Solvents can influence the rate of decarboxylation. For reactions sensitive to decarboxylation, avoid high-boiling point protic solvents if prolonged heating is required. |
| Formation of byproducts suspected to be from decarboxylation during purification. | The purification method (e.g., distillation) is being carried out at too high a temperature. | Opt for non-thermal purification methods such as column chromatography or recrystallization from a suitable solvent system. If distillation is necessary, use high vacuum to lower the boiling point of the desired product. |
Experimental Protocols to Avoid Decarboxylation
Here are detailed protocols for common reactions involving this compound, designed to minimize the risk of decarboxylation.
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol is suitable for forming an amide bond between this compound and a primary or secondary amine at room temperature.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate container, dissolve HATU (1.1-1.5 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification using DCC and DMAP
This protocol describes the esterification of this compound with an alcohol at room temperature.
Materials:
-
This compound
-
Alcohol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows and Logic
Caption: Workflow for Amide Coupling using HATU.
Caption: Troubleshooting logic for decarboxylation.
References
Validation & Comparative
A Comparative Guide to 2-Nitropyridine-4-Carboxylic Acid and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-nitropyridine-4-carboxylic acid and other key pyridine derivatives, namely picolinic acid, nicotinic acid, and isonicotinic acid. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical and biological properties of these compounds for potential therapeutic applications.
Executive Summary
Pyridinecarboxylic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide focuses on this compound, a derivative of isonicotinic acid, and compares its known properties with its more extensively studied isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid, or niacin), and isonicotinic acid (pyridine-4-carboxylic acid). While data on the specific biological performance of this compound is limited in publicly available literature, this guide compiles the existing physicochemical data and provides context through the known activities of related pyridine derivatives.
Physicochemical Properties
The position of the carboxylic acid group and the presence of the nitro group significantly influence the physicochemical properties of the pyridine ring, affecting parameters such as acidity (pKa) and solubility. These properties, in turn, can impact the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Water Solubility |
| This compound | C₆H₄N₂O₄ | 168.11[2] | 2.75 (Predicted)[3] | Data Not Available |
| Picolinic Acid | C₆H₅NO₂ | 123.11[4] | 5.4[5] | 887 g/L (20 °C)[6] |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 4.85[7] | 16.67 g/L (20 °C) |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11[8] | 4.96 (25 °C)[1] | 5.2 g/L (20 °C)[1] |
Table 1: Comparison of Physicochemical Properties. This table summarizes key physicochemical data for this compound and its isomers.
Biological Activity and Performance Data
Enzyme Inhibition
Pyridine derivatives are known to interact with various enzymes. For instance, nicotinic acid and its amide derivative, nicotinamide, have been shown to inhibit human cytochrome P450 enzymes.[6][7] Picolinic acid and its derivatives have been investigated as inhibitors of dopamine β-monooxygenase and botulinum neurotoxin A light chain.[5][9]
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Nicotinic Acid | CYP2D6 | Ki = 3.8 ± 0.3 mM | [6] |
| Nicotinamide | CYP2D6 | Ki = 19 ± 4 mM | [6] |
| Nicotinamide | CYP3A4 | Ki = 13 ± 3 mM | [6] |
| Nicotinamide | CYP2E1 | Ki = 13 ± 8 mM | [6] |
| Picolinic Acid Derivatives | Dopamine β-monooxygenase | Varies by derivative | [9] |
| Picolinic Acid Derivatives | Botulinum Neurotoxin A Light Chain | Low µM range | [5] |
Table 2: Enzyme Inhibition Data for Pyridine Derivatives. This table presents available enzyme inhibition data for nicotinic acid, nicotinamide, and derivatives of picolinic acid.
Antimicrobial and Anticancer Activity
The pyridine nucleus is a common scaffold in compounds with demonstrated antimicrobial and anticancer properties. While specific minimum inhibitory concentration (MIC) or IC50 values for this compound were not found, the general potential for such activity exists within this class of compounds. For example, some pyridine derivatives have shown activity against various bacterial strains and cancer cell lines.
Signaling Pathways and Metabolism
To understand the potential biological roles of these pyridine derivatives, it is useful to consider the metabolic pathways in which they are involved. Picolinic acid and nicotinic acid are metabolites in the Kynurenine pathway, which is the main route for tryptophan degradation and leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).
Figure 1: The Kynurenine Pathway. This diagram illustrates the metabolic cascade from tryptophan, highlighting the formation of picolinic acid and its relation to other key metabolites like quinolinic acid and NAD+.[1][10][11]
Nicotinic acid is a direct precursor in the Preiss-Handler pathway for NAD+ biosynthesis. NAD+ is a crucial coenzyme in numerous cellular redox reactions and a substrate for various signaling enzymes.
Figure 2: NAD+ Biosynthesis Pathways. This diagram shows the convergence of the de novo, Preiss-Handler, and salvage pathways to produce NAD+. Nicotinic acid is a key intermediate in the Preiss-Handler pathway.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are generalized protocols for key assays mentioned in this guide.
Synthesis of this compound
A common method for the synthesis of nitro-substituted pyridine carboxylic acids involves the oxidation of the corresponding nitropicoline. For this compound, this would typically involve the oxidation of 2-nitro-4-picoline.
Materials:
-
2-Nitro-4-picoline
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
A solution of 2-nitro-4-picoline in aqueous sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled in an ice bath.
-
Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature below a specified limit (e.g., 10°C).
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The excess potassium permanganate is decomposed by the addition of sodium bisulfite solution.
-
The precipitated manganese dioxide is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Figure 3: Synthesis Workflow. A flowchart illustrating the general steps for the synthesis of this compound.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor (vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery, given the established and diverse biological activities of other pyridinecarboxylic acid derivatives. The electron-withdrawing nitro group is expected to significantly alter its physicochemical and electronic properties compared to its parent compound, isonicotinic acid, which could translate to novel biological activities. However, there is a clear need for further experimental studies to elucidate its specific biological targets and to quantify its efficacy in relevant assays. The protocols and comparative data provided in this guide offer a foundation for initiating such investigations. Researchers are encouraged to perform head-to-head comparisons of this compound with its isomers in various biological screens to fully understand its potential as a therapeutic agent.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 33225-74-0 [m.chemicalbook.com]
- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overview to Pyridine Nucleotides Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Nitropyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Nitropyridine carboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is governed by the interplay of three key functional components: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group, and the reactive carboxylic acid moiety. The relative positions of these groups on the pyridine scaffold dictate the molecule's electronic properties and, consequently, its chemical behavior. This guide provides a comparative analysis of the reactivity of various nitropyridine carboxylic acid isomers, supported by experimental data and detailed protocols to aid in synthetic strategy and drug design.
Electronic Landscape: A Tale of Two Electron Sinks
The reactivity of the nitropyridine carboxylic acid core is fundamentally shaped by its electron-deficient nature. The pyridine ring nitrogen acts as an electron sink through inductive effects, while the nitro group further depletes electron density from the ring via both strong inductive and resonance effects. This pronounced electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like Friedel-Crafts or traditional nitration exceedingly difficult.
Conversely, this electron-poor character significantly activates the ring for nucleophilic aromatic substitution (SNAr) .[1] When a suitable leaving group (e.g., a halogen) is present, typically at the 2- or 4-positions, the ring becomes highly susceptible to attack by nucleophiles. The nitro group is a powerful activating substituent for SNAr, especially when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2]
Key Reaction Pathways: A Comparative Overview
The chemical behavior of nitropyridine carboxylic acids can be categorized into three main areas: reactions involving the carboxylic acid group, substitutions on the pyridine ring, and transformations of the nitro group.
Reactivity of the Carboxylic Acid Group
Acidity (pKa): The acidity of the carboxylic acid is significantly influenced by the electronic effects of the pyridine nitrogen and the nitro group. Both are electron-withdrawing and thus increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The closer these groups are to the carboxylic acid, and the more they can delocalize the negative charge of the carboxylate anion, the stronger the acid. For instance, a nitro group ortho or para to the carboxylic acid will have a more pronounced acid-strengthening effect than a meta-nitro group due to resonance stabilization.
| Compound | Predicted pKa Range | Rationale |
| 6-Nitropyridine-2-carboxylic acid | 1.5 - 2.5 | Strong inductive effect from adjacent pyridine N and strong resonance/inductive effect from nitro group. |
| 4-Nitropyridine-2-carboxylic acid | 2.0 - 3.0 | Strong inductive effect from adjacent pyridine N and para nitro group stabilizing the anion. |
| 5-Nitropyridine-3-carboxylic acid | 3.0 - 3.5 | Inductive effects from both groups; resonance stabilization from the nitro group is less direct. |
| Pyridine-2-carboxylic acid | 5.2 | Reference: Only the inductive effect of the adjacent ring nitrogen is present. |
| Note: Experimental pKa values for all isomers are not readily available in compiled resources. The values presented are estimates based on established electronic principles. |
Decarboxylation: The ease of decarboxylation is highly dependent on the position of the carboxylic acid. Pyridine-2-carboxylic acids (picolinic acids) undergo decarboxylation more readily than their 3- and 4-isomers through a mechanism involving a zwitterionic intermediate.[3] The presence of an electron-withdrawing nitro group can dramatically accelerate this process. For example, 3-nitropicolinic acid has been reported to decarboxylate so rapidly that accurate rate measurements are difficult. In contrast, nicotinic (3-COOH) and isonicotinic (4-COOH) acids are generally stable to decarboxylation.[3]
| Isomer Position (COOH) | Nitro Group Position | Relative Rate of Decarboxylation | Mechanism |
| 2- (Picolinic) | Any | Fast to Very Fast | Stabilized zwitterionic intermediate (Hammick-type mechanism). |
| 3- (Nicotinic) | Any | Very Slow / Negligible | Lacks the proximity of the ring nitrogen to facilitate the mechanism. |
| 4- (Isonicotinic) | Any | Very Slow / Negligible | Lacks the proximity of the ring nitrogen to facilitate the mechanism. |
Amide/Ester Formation: Standard transformations of the carboxylic acid, such as esterification and amide bond formation, proceed via nucleophilic acyl substitution. These reactions are generally efficient and widely used to build molecular complexity.[4]
Reactivity of the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most synthetically useful reaction for this class of compounds. A leaving group (typically a halide) at the 2- or 4-position is readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols, etc.). The nitro group acts as a potent activator, making these reactions often proceed under mild conditions with high yields.[1]
Reactivity of the Nitro Group
Summary of Reactivity
| Reaction Type | Position of -COOH | Position of -NO₂ | General Reactivity & Notes |
| Acidity (pKa) | Any | Any | Acidic . The pKa is lower (more acidic) than benzoic acid due to electron-withdrawing effects. Acidity is enhanced when the nitro group is ortho/para to the carboxylate. |
| Decarboxylation | 2 | Any | Favorable / Fast . Proceeds readily via a zwitterionic intermediate, accelerated by the nitro group. |
| 3 or 4 | Any | Unfavorable / Very Slow . The mechanism is not favored for these isomers. | |
| Nucleophilic Aromatic Substitution (SNAr) | Any | Ortho/Para to LG | Highly Favorable . Requires a leaving group (LG) at the 2- or 4-position. The nitro group strongly activates the ring for nucleophilic attack. This is a cornerstone reaction for derivatization.[1] |
| Nitro Group Reduction | Any | Any | Highly Favorable . The nitro group is selectively reduced to an amine using standard methods (e.g., H₂/Pd/C, Fe/HCl).[5] This is a key transformation for accessing aminopyridine carboxylic acids. |
| Electrophilic Aromatic Substitution (EAS) | Any | Any | Highly Unfavorable . The ring is severely deactivated by both the pyridine nitrogen and the nitro group, making EAS extremely difficult. |
Visualizing the Chemistry
Caption: Overview of major reaction pathways for nitropyridine carboxylic acids.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a chloronitropyridine derivative with a primary amine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate, Hexane (for chromatography)
-
Brine, Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.[8]
-
Add the primary amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[8]
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted product.[8]
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol outlines a general method for the reduction of a nitropyridine carboxylic acid to its corresponding aminopyridine carboxylic acid.
Materials:
-
Nitropyridine carboxylic acid (1.0 equiv)
-
Palladium on carbon (Pd/C, 10% w/w, ~5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a suitable reaction flask, dissolve the nitropyridine carboxylic acid (1.0 equiv) in a solvent such as methanol or ethanol.[5]
-
Carefully add the palladium on carbon catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aminopyridine carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation of a nitropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Potential of 2-Nitropyridine-4-Carboxylic Acid: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that dictates the efficiency, purity, and overall success of a synthetic pathway. While a multitude of reagents for common transformations are well-documented and compared, some compounds with potential advantages remain less explored. This guide aims to provide a comprehensive comparison of 2-nitropyridine-4-carboxylic acid with more conventional reagents, where publicly available data permits.
Amide Bond Formation: A Cornerstone of Synthesis
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Consequently, a wide array of coupling reagents has been developed to activate the carboxylic acid and facilitate this crucial reaction.
Commonly employed coupling reagents include carbodiimides like DCC and EDC, uronium/aminium salts such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP. The performance of these reagents is typically evaluated based on reaction yield, prevention of side reactions (especially racemization of chiral centers), reaction time, and ease of purification.
This compound: An Overview
This compound , also known as 2-nitroisonicotinic acid, is a pyridine derivative containing both a carboxylic acid group and a nitro group. While its direct application as a coupling reagent is not extensively documented in publicly available scientific literature, its structural features suggest potential as a precursor to a reactive acylating agent. The electron-withdrawing nature of the nitro group and the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by an amine.
Unfortunately, a direct comparison of this compound with established coupling reagents based on experimental data from peer-reviewed publications is not possible at this time due to a lack of available studies. The majority of accessible information is limited to its chemical properties and availability from commercial suppliers.
A Comparative Look at a Related Analogue: 6-Nitropyridine-2-carbonyl chloride
To offer some insight into the potential reactivity of nitropyridine-based acylating agents, we can look at a related compound, 6-nitropyridine-2-carbonyl chloride . This acyl chloride is a highly reactive species used for introducing the 6-nitropyridine-2-carbonyl moiety. Its reactivity stems from the high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nitro group.
While not a direct comparison, we can conceptually place acyl chlorides like this in the broader context of amide bond formation strategies.
Conceptual Comparison of Acylating Agent Classes:
| Reagent Class | Activation Mechanism | Advantages | Disadvantages |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | Forms an active ester intermediate | High yields, low racemization, fast reactions | Higher cost, potential for side reactions if not used correctly |
| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate | Readily available, cost-effective | Byproduct removal can be difficult (DCU), potential for racemization |
| Acyl Chlorides (e.g., 6-Nitropyridine-2-carbonyl chloride) | Direct, highly reactive electrophile | High reactivity, potentially faster reactions | Moisture sensitive, can lead to side reactions and racemization if not controlled |
Experimental Protocols for Common Amide Bond Formation
Below are generalized experimental protocols for common amide bond formation reactions to provide a reference for standard laboratory procedures.
Protocol 1: Amide Bond Formation using a Uronium Salt (HATU)
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution.
-
Add the tertiary amine base to the reaction mixture.
-
In a separate container, dissolve HATU in the anhydrous solvent.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Bond Formation using a Carbodiimide (EDC) and HOBt
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM or DMF)
Procedure:
-
Dissolve the carboxylic acid and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any precipitated urea byproduct if necessary.
-
Dilute the reaction mixture with an organic solvent and wash with water, a mild acid, a mild base, and brine as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product.
Visualizing the General Workflow
The following diagram illustrates a generalized workflow for evaluating and comparing coupling reagents for amide bond formation.
Caption: A flowchart outlining the key steps in a comparative study of amide coupling reagents.
Signaling Pathways and Logical Relationships
While this compound itself is not directly implicated in specific signaling pathways, the amide bonds it could help form are central to the structure and function of countless biologically active molecules, including peptides and small-molecule drugs that interact with various signaling pathways. The general principle of action for many drugs involves binding to specific targets like receptors or enzymes, thereby modulating their activity and downstream signaling events.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a drug synthesized using an amide coupling reaction.
Caption: A diagram illustrating how a synthesized molecule can modulate a cellular signaling pathway.
A Comparative Guide to the Spectroscopic Data of 2-Nitropyridine-4-Carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-nitropyridine-4-carboxylic acid and its various isomers. The objective is to offer a comprehensive resource for the identification and differentiation of these compounds through nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The data presented herein is crucial for researchers engaged in the synthesis, characterization, and application of these molecules in medicinal chemistry and materials science.
Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and several of its isomers. Direct experimental data for this compound is limited in publicly accessible databases; therefore, data for closely related isomers are presented for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-5 | H-6 | Other Protons | Solvent |
| This compound | Data not available | Data not available | Data not available | - | - |
| 4-Pyridinecarboxylic acid [1] | 8.3 (d) | 7.8 (d) | 8.8 (d) | 13.5 (s, COOH) | DMSO-d₆ |
| 2-Methyl-3-nitropyridine-4-carboxylic acid [2] | - | 8.8 (d) | 8.9 (d) | 2.7 (s, CH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | COOH | Other Carbons | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| General Carboxylic Acids [3] | - | - | - | - | - | 165-185 | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(NO₂) asymmetric | ν(NO₂) symmetric |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-Nitro-2-pyridinecarboxylic acid [4] | ~3100 (broad) | ~1700 | ~1530 | ~1350 |
| General Aromatic Carboxylic Acids [5][6] | 2500-3300 (broad) | 1680-1710 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 168 | Predicted: 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 122 ([M-NO₂]⁺) |
| 5-Nitro-2-pyridinecarboxylic acid [7] | 168 | 122 ([M-NO₂]⁺) |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| Pyridine [8][9] | ~251, ~257, ~263 | Various |
| General Carboxylic Acids [10] | 200-215 (weak) | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the acquisition of ¹H and ¹³C NMR spectra, samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[11] Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For carboxylic acids, the acidic proton can sometimes be broad or exchange with residual water in the solvent; D₂O exchange experiments can be performed to confirm the assignment of the -COOH proton.
Infrared (IR) Spectroscopy
IR spectra of solid samples are often obtained using the KBr pellet method.[12][13][14][15][16] Approximately 1-2 mg of the finely ground solid sample is intimately mixed with 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure (typically 8-10 tons) in a die to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such compounds.[17] The sample is introduced into the ion source, typically heated to ensure volatilization, and bombarded with a beam of electrons (usually at 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. Characteristic fragmentation patterns for nitroaromatic compounds often involve the loss of NO (30 amu) and NO₂ (46 amu) radicals.[18] For carboxylic acids, fragmentation can involve the loss of OH (17 amu) and COOH (45 amu).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length. The compound is dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or acetonitrile, to a known concentration (typically in the micromolar range).[19] The absorbance is measured over a wavelength range of approximately 200-400 nm. The spectrum of the pure solvent is used as a baseline. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Spectroscopic analysis workflow for nitropyridine carboxylic acid isomers.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-(18699-86-0) 1H NMR [m.chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 2-Pyridinecarboxylic acid, 5-nitro- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 2-Pyridinecarboxylic acid, 5-nitro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 11. preprints.org [preprints.org]
- 12. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 13. azom.com [azom.com]
- 14. shimadzu.com [shimadzu.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of 2-Nitropyridine-4-Carboxylic Acid: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2-nitropyridine-4-carboxylic acid. We present detailed experimental protocols and quantitative data to offer a comprehensive understanding of each method's strengths and applications.
Overall Workflow for Purity Assessment
The determination of a compound's purity is a multi-faceted process. It begins with sample preparation, followed by analysis using complementary analytical techniques. The data from these techniques are then integrated to provide a comprehensive purity profile.
Caption: Workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for detecting trace-level impurities.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of this polar aromatic compound.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the pyridine and nitro functional groups are expected to have strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is an indispensable tool for structural elucidation and can be used as a primary method for quantitative analysis (qNMR). It provides a direct measure of the amount of a substance without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dissolving carboxylic acids.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of DMSO-d₆ (e.g., 0.75 mL) to the tube and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of the signals of interest (e.g., 30 seconds) is crucial for accurate quantification.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Logical Interplay of HPLC and NMR Data
HPLC and NMR provide complementary information for a comprehensive purity assessment. HPLC excels at detecting and quantifying low-level impurities, while qNMR provides an absolute purity value and structural confirmation.
Caption: Logical relationship between HPLC and NMR data in purity assessment.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the HPLC and ¹H NMR analysis of a hypothetical batch of this compound.
Table 1: HPLC Performance Data
| Parameter | Value |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Typical Retention Time | ~ 8-12 minutes |
| Purity Assessment (Area %) | >99.0% |
Table 2: ¹H NMR Performance Data
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Purity Assessment (Weight %) | 98.5 ± 0.5% |
Table 3: Comparison of Purity Assessment by HPLC and qNMR
| Feature | HPLC Analysis | ¹H NMR Analysis |
| Primary Application | Purity assessment and impurity profiling. | Structural confirmation and absolute purity determination. |
| Information Provided | Retention time, peak purity (area %). | Chemical shifts (δ), coupling constants (J), and purity (weight %). |
| Strengths | High sensitivity for detecting trace impurities. | Provides detailed structural information and is a primary quantitative method.[1] |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity for trace impurities compared to HPLC.[1] |
Conclusion
Both HPLC and NMR are powerful and essential techniques for the comprehensive purity assessment of this compound.[2] HPLC excels in providing a detailed impurity profile with high sensitivity, making it ideal for quality control and detecting trace contaminants.[3] In contrast, qNMR offers the significant advantage of being a primary analytical method that delivers an accurate, absolute purity value without the need for an analyte-specific reference standard, while simultaneously confirming the compound's chemical structure.[1][4]
For a robust and reliable quality assessment in research and drug development, a combined analytical approach is highly recommended. The orthogonal nature of these two techniques, one based on separation and the other on spectroscopy, provides a higher degree of confidence in the determined purity of this compound. This dual-pronged strategy ensures both the identity and the purity of the compound meet the stringent requirements of its intended application.
References
A Comparative Guide to the Synthesis of 2-Nitropyridine-4-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Nitropyridine-4-carboxylic acid is a valuable building block in medicinal chemistry, and understanding the various synthetic routes to this compound is crucial for optimizing production and exploring novel chemical space. This guide provides a comparative analysis of alternative synthetic pathways to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of this compound have been identified and evaluated:
-
Route 1: Oxidation of 2-Nitro-4-methylpyridine. This two-step approach involves the initial nitration of a readily available starting material, 4-picoline (4-methylpyridine), followed by the oxidation of the methyl group to a carboxylic acid.
-
Route 2: Nucleophilic Substitution of a Halogenated Precursor. This pathway utilizes a 4-halo-2-nitropyridine intermediate, where the halogen is displaced to introduce the carboxylic acid functionality, often via a cyano intermediate.
-
Route 3: Nitration of a Pyridine-4-carboxylic Acid Derivative. This strategy involves the direct nitration of a pre-existing pyridine-4-carboxylic acid backbone, typically requiring activation of the pyridine ring through N-oxidation.
The following table summarizes the key quantitative data for each of these routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Oxidation of 2-Nitro-4-methylpyridine | Route 2: From 4-Chloro-2-nitropyridine | Route 3: Nitration of Isonicotinic Acid N-Oxide |
| Starting Material | 4-Picoline | 2-Chloro-4-nitropyridine | Isonicotinic Acid |
| Key Intermediates | 2-Nitro-4-methylpyridine | 4-Cyano-2-nitropyridine | Isonicotinic Acid N-Oxide, this compound 1-oxide |
| Overall Yield | Moderate | Moderate to Good | Moderate |
| Number of Steps | 2 | 2 (from 4-chloro-2-nitropyridine) | 3 |
| Reagents & Conditions | Nitrating agents (e.g., HNO₃/H₂SO₄), Oxidizing agents (e.g., KMnO₄) | Cyanide source (e.g., NaCN), Strong acid/base for hydrolysis | Oxidizing agent for N-oxidation (e.g., H₂O₂/CH₃COOH), Nitrating agents, Deoxygenating agent (e.g., PCl₃) |
| Advantages | Readily available starting material. | Potentially higher yields in the final step. | Avoids direct handling of highly reactive nitrating agents on a simple pyridine ring. |
| Disadvantages | Oxidation step can be harsh and may lead to side products. | Use of toxic cyanide reagents. | Requires an additional N-oxidation and deoxygenation step. |
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below.
Route 1: Oxidation of 2-Nitro-4-methylpyridine
This route first involves the nitration of 4-picoline to form 2-nitro-4-methylpyridine, which is then oxidized to the final product.
Step 1: Synthesis of 2-Nitro-4-methylpyridine
-
Procedure: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, 4-picoline is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then warmed to room temperature and stirred for several hours. The mixture is poured onto ice, and the product is extracted with an organic solvent.
-
Yield: ~60-70%
Step 2: Oxidation of 2-Nitro-4-methylpyridine to this compound
-
Procedure: 2-Nitro-4-methylpyridine is dissolved in a suitable solvent (e.g., aqueous pyridine). Potassium permanganate (KMnO₄) is added portion-wise while maintaining the reaction temperature. The reaction is monitored by TLC until the starting material is consumed. The manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
-
Yield: ~50-60%
Route 2: From 4-Chloro-2-nitropyridine
This pathway begins with the commercially available 4-chloro-2-nitropyridine.
Step 1: Synthesis of 4-Cyano-2-nitropyridine
-
Procedure: 4-Chloro-2-nitropyridine is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
Yield: >80%
Step 2: Hydrolysis of 4-Cyano-2-nitropyridine to this compound
-
Procedure: The 4-cyano-2-nitropyridine is subjected to hydrolysis under either acidic or basic conditions. For acidic hydrolysis, a strong acid such as concentrated sulfuric acid or hydrochloric acid is used, and the mixture is heated. For basic hydrolysis, a strong base like sodium hydroxide is employed, followed by acidification to precipitate the carboxylic acid.
-
Yield: >90%
Route 3: Nitration of Isonicotinic Acid N-Oxide
This route starts with isonicotinic acid (pyridine-4-carboxylic acid).
Step 1: Synthesis of Isonicotinic Acid N-Oxide
-
Procedure: Isonicotinic acid is treated with an oxidizing agent, commonly hydrogen peroxide in acetic acid, to form the corresponding N-oxide. The reaction is typically carried out at elevated temperatures.
-
Yield: >90%
Step 2: Nitration of Isonicotinic Acid N-Oxide
-
Procedure: The isonicotinic acid N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The N-oxide group directs the nitration to the 2-position.
-
Yield: ~70-80%
Step 3: Deoxygenation of this compound 1-oxide
-
Procedure: The resulting this compound 1-oxide is deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation under controlled conditions to avoid reduction of the nitro group.
-
Yield: >80%
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Conclusion
The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, safety considerations (particularly regarding the use of cyanide), and the desired purity of the final product. Route 2, starting from 4-chloro-2-nitropyridine, appears to offer a potentially high-yielding and efficient pathway, provided that the handling of cyanide is acceptable. Route 1 is a viable alternative using a very common starting material, although the oxidation step may require careful optimization. Route 3 provides a more controlled method for introducing the nitro group but involves more synthetic steps. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or development project.
Performance of 2-Nitropyridine-4-carboxylic Acid in Key Organic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Nitropyridine-4-carboxylic acid is a versatile building block in organic synthesis, valued for its unique electronic properties and potential for functional group manipulation. This guide provides a comparative analysis of its performance in three fundamental reaction types: amide coupling, Suzuki-Miyaura coupling, and esterification. The information presented is based on available experimental data and aims to assist researchers in selecting optimal conditions and reagents for their synthetic endeavors.
Amide Coupling
The formation of an amide bond is a cornerstone of medicinal chemistry and materials science. The reactivity of this compound in amide coupling is influenced by the electron-withdrawing nature of the nitro group and the pyridine ring, which can affect the acidity of the carboxylic acid and the nucleophilicity of the corresponding carboxylate.
Comparison with Alternative Acylating Agents
While specific quantitative data for the direct amide coupling of this compound is limited in publicly available literature, a comparison can be drawn based on the general principles of amide bond formation and the performance of analogous pyridine carboxylic acids.
| Acylating Agent | Typical Coupling Reagents | General Reactivity | Key Advantages | Potential Challenges |
| This compound | Carbodiimides (EDC, DCC), HATU, HOBt | Moderate to Good | Electron-deficient nature may enhance reactivity towards some nucleophiles. | The nitro group might be sensitive to certain reducing conditions used in subsequent steps. |
| Picolinic Acid (Pyridine-2-carboxylic acid) | Carbodiimides, HATU | Good | Can act as a catalyst in some reactions.[1] | Potential for chelation with metal catalysts in subsequent steps. |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | Carbodiimides, HATU | Good | Structurally similar, offering a non-nitrated alternative for comparison.[1] | Generally requires standard activation. |
| Standard Benzoic Acids | Carbodiimides, Acyl Halides | Good to Excellent | Well-established reactivity and a wide range of available derivatives. | Lacks the specific electronic and chelating properties of pyridine-based acids. |
Experimental Protocol: General Amide Coupling
The following is a representative protocol for the synthesis of an amide from a carboxylic acid and an amine, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add HOBt and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine to the reaction mixture.
-
Add EDC portion-wise and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this transformation would typically involve either the decarboxylative coupling of the carboxylic acid itself or the use of a halogenated derivative (e.g., 4-bromo-2-nitropyridine) as the electrophilic partner.
Performance Considerations
Direct decarboxylative Suzuki-Miyaura coupling of heteroaromatic carboxylic acids is an emerging area of research.[2] The success of such reactions is highly dependent on the catalyst system and reaction conditions. More commonly, the carboxylic acid would be converted to a halide (e.g., via a Hunsdiecker-type reaction) before undergoing a standard Suzuki-Miyaura coupling.
The presence of the nitro group makes the pyridine ring electron-deficient, which can influence the oxidative addition step in the catalytic cycle.
Comparison of Potential Substrates for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Typical Catalyst/Ligand | Key Advantages | Potential Challenges |
| 4-Bromo-2-nitropyridine | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-established reactivity of aryl halides in Suzuki coupling. | Requires prior synthesis of the halo-nitropyridine. |
| This compound (Decarboxylative) | Arylboronic acid | Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) | Utilizes the readily available carboxylic acid directly. | Can require harsh conditions and optimization; potential for low yields.[2] |
| 4-Pyridylboronic Acid | Aryl halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commercially available and widely used. | Does not contain the nitro substituent for further functionalization. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
The following is a general procedure for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid, which could be applied to a derivative of this compound.
Materials:
-
4-Bromo-2-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a degassed mixture of the solvent and base, add the 4-bromo-2-nitropyridine, arylboronic acid, and palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Esterification
Esterification of carboxylic acids is a fundamental transformation, often achieved through Fischer esterification under acidic conditions or by using coupling agents. The electronic nature of this compound may influence the rate and equilibrium of these reactions.
Performance in Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing water as it is formed.
Comparison of Esterification Methods
| Method | Reagents | General Yields | Key Advantages | Potential Challenges |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Moderate to High | Simple and cost-effective for simple alcohols. | Equilibrium-limited; harsh conditions may not be suitable for sensitive substrates. |
| Carbodiimide-mediated | Alcohol, EDC, DMAP | Good to Excellent | Milder conditions, suitable for a wider range of substrates. | Requires stoichiometric coupling reagents and a base. |
| Acyl Chloride route | Thionyl chloride, then Alcohol, Base | High | Highly reactive intermediate leads to high yields. | Requires an additional step to form the acyl chloride; corrosive reagent. |
Experimental Protocol: Fischer Esterification
This protocol provides a general method for the esterification of a pyridine carboxylic acid.
Materials:
-
This compound
-
Alcohol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the ester by distillation or column chromatography.
References
A Researcher's Guide to Investigating the Cross-Reactivity of 2-Nitropyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target.[1] This phenomenon can lead to inaccurate and unreliable results.[2] For a compound like 2-nitropyridine-4-carboxylic acid, which may be a target analyte in various research and development settings, understanding its cross-reactivity profile is crucial for assay specificity and validity. A common and effective method for determining cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[2]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol details the steps for a competitive ELISA to determine the cross-reactivity of an antibody developed against this compound with other structurally similar compounds. The principle of this assay is the competition between the analyte in the sample (or a potential cross-reactant) and a labeled version of the analyte for a limited number of antibody binding sites.[3][4] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5]
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to this compound
-
This compound standard
-
Potential cross-reactant compounds
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the antibody specific to this compound, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add the standard or cross-reactant solutions to the wells.
-
Immediately add a fixed concentration of enzyme-conjugated this compound to all wells.
-
Incubate for 1-2 hours at 37°C to allow for competitive binding.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.
Potential Cross-Reactants for this compound
A critical aspect of a cross-reactivity study is the selection of compounds to test. These should primarily include isomers and other structurally similar molecules.
Table 1: Potential Cross-Reactants and Their Structural Relationship
| Compound Name | CAS Number | Molecular Formula | Structural Relationship to this compound |
| This compound | 33225-74-0 | C₆H₄N₂O₄ | Target Analyte |
| 4-Nitropyridine-2-Carboxylic Acid | 13509-19-8 | C₆H₄N₂O₄ | Positional Isomer[6] |
| 5-Nitropyridine-3-Carboxylic Acid | 2047-49-6 | C₆H₄N₂O₄ | Positional Isomer[7] |
| 2-Methyl-5-nitropyridine-4-carboxylic acid | 342618-24-0 | C₇H₆N₂O₄ | Substituted Analog[8] |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | 59-67-6 | C₆H₅NO₂ | Parent compound without nitro group[9] |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | 55-22-1 | C₆H₅NO₂ | Parent compound without nitro group[9] |
Data Presentation and Interpretation
The data from the competitive ELISA should be analyzed to determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
Data Analysis:
-
Plot a standard curve of absorbance versus the log of the concentration for this compound and each potential cross-reactant.
-
Determine the IC50 value for the target analyte and each tested compound from their respective curves.[10]
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Compound A | 100 | 10 |
| Compound B | 1,000 | 1 |
| Compound C | >10,000 | <0.1 |
A higher percent cross-reactivity indicates a greater potential for interference in the assay.[11]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay.
References
- 1. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Immunoassay - Wikipedia [en.wikipedia.org]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. envirologix.com [envirologix.com]
- 6. 4-Nitropyridine-2-carboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS 2047-49-6 [matrix-fine-chemicals.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 11. Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of 2-Nitropyridine-4-Carboxylic Acid Applications in Scientific Research
For researchers, scientists, and professionals in drug development, 2-nitropyridine-4-carboxylic acid emerges as a versatile building block in the synthesis of novel compounds with potential therapeutic and agricultural applications. This literature review provides a comparative guide to its primary applications, supported by available experimental data and detailed methodologies.
Introduction
This compound is a heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its unique structure, featuring a pyridine ring substituted with both a nitro and a carboxylic acid group, provides multiple reactive sites for chemical modification. This allows for the creation of a diverse range of derivatives with varied biological activities, including anticoccidial, anticancer, and herbicidal properties. Furthermore, the pyridine nitrogen and the carboxylic acid moiety make it an effective ligand for the formation of coordination complexes with various metal ions. This review consolidates the current state of knowledge on the applications of this compound, offering a comparative analysis of its performance in different domains.
Synthesis of this compound
A detailed experimental protocol for a related compound, 3-methyl-4-nitropyridine-1-oxide, provides a foundational understanding of the required reaction conditions.
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[1]
-
Nitration: 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) sulfuric acid (sp. gr. 1.84) in a 3-l. round-bottomed flask immersed in an ice-salt bath. The mixture is cooled to about 10°C, and 495 ml of fuming yellow nitric acid (sp. gr. 1.50) is added in 50-ml portions with shaking.
-
Reaction: An efficient spiral condenser is attached, and the flask is placed in an oil bath. The temperature is slowly raised to 95–100°C over 25–30 minutes, at which point gas evolution begins. The reaction becomes vigorous and must be controlled with an ice-water bath. After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.
-
Work-up: The reaction mixture is cooled to 10°C and poured onto 2 kg of crushed ice. 1.36 kg of sodium carbonate monohydrate is added in small portions with stirring to precipitate the yellow crystalline product.
-
Extraction and Purification: The solid is collected by filtration and extracted with boiling chloroform. The chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then recrystallized from acetone to yield 162–173 g (64–68%) of 3-methyl-4-nitropyridine-1-oxide with a melting point of 137–138°C.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"3-Methylpyridine-1-oxide" -> "Nitration" [label="H2SO4, HNO3"]; "Nitration" -> "3-Methyl-4-nitropyridine-1-oxide"; } dot Figure 1. Synthetic pathway for a nitropyridine precursor.
Applications in Medicinal Chemistry
Anticoccidial Activity
Derivatives of nitropyridine carboxylic acids, specifically nitropyridinecarboxamides, have been investigated for their potential as anticoccidial agents for treating infections caused by Eimeria parasites in poultry. While specific data for 2-nitropyridine-4-carboxamides is limited in the available literature, studies on related compounds provide valuable insights into the structure-activity relationships (SAR).
For example, research on the anticoccidial activity of various natural and synthetic compounds against Eimeria tenella provides a basis for comparison. In one study, the in vitro inhibitory activity of nutmeg oil, cinnamon oil, and glabridin were evaluated. Glabridin showed significant inhibition of sporozoite replication, with MIC50 and MIC75 values of 5.28 μg/ml and 21.43 μg/ml, respectively.[2][3] In contrast, nutmeg oil exhibited only moderate inhibitory activity (35.5% to 49.5%), and cinnamon oil showed no effect.[2][3] Another study on the anti-Eimeria tenella activity of Ethanamizuril demonstrated its effectiveness in inhibiting oocyst sporulation and sporozoite excystation in a dose-dependent manner in vitro.[4]
These studies highlight the importance of in vitro screening assays to identify promising anticoccidial candidates. A typical in vitro reproduction inhibition assay (RIA) involves the incubation of Eimeria tenella sporozoites with the test compound and subsequent evaluation of their ability to replicate in a cell culture system.[2][3]
Table 1: In Vitro Anticoccidial Activity of Selected Compounds against Eimeria tenella
| Compound/Extract | Concentration Range | Inhibition (%) | MIC50 (μg/ml) | MIC75 (μg/ml) | Reference |
| Glabridin | 0.08–41.7 μg/ml | 14.1–81.7 | 5.28 | 21.43 | [2][3] |
| Nutmeg Oil | 1.1–139.1 μg/ml | 35.5–49.5 | - | - | [2][3] |
| Cinnamon Oil | 0.3–80.5 μg/ml | No inhibition | - | - | [2][3] |
Anticancer Activity
Pyridine derivatives are a prominent class of compounds in cancer research, with many demonstrating significant antiproliferative activity.[5] The structure-activity relationship of these derivatives is crucial for enhancing their efficacy. Studies have shown that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[5][6]
Table 2: Antiproliferative Activity (IC50) of Selected Pyridine Derivatives against Cancer Cell Lines
| Derivative Class | Cell Line | IC50 (nM) | Reference |
| Pyridine Derivative | A375 (Melanoma) | 1.5 | [6] |
| Pyridine Derivative | M14 (Melanoma) | 1.7 | [6] |
| Pyridine Derivative | RPMI 7951 (Melanoma) | 1.7 | [6] |
| Pyridine Derivative | MDA-MB-231 (Breast Cancer) | 4.6 | [6] |
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"this compound" -> "Derivative_Synthesis" [label="Chemical Modification"]; "Derivative_Synthesis" -> "Anticancer_Screening" [label="In vitro assays"]; "Anticancer_Screening" -> "Lead_Compound" [label="IC50 values"]; } dot Figure 2. Workflow for anticancer drug discovery with pyridine derivatives.
Applications in Agricultural Chemistry
Herbicidal Activity
Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, causing abnormal growth and eventual death in susceptible plants.[7] These herbicides are valued for their persistence and effectiveness against broadleaf weeds.[7]
Quantitative structure-activity relationship (QSAR) studies on pyridine-based herbicides have been conducted to optimize their activity. For example, a study on 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides identified the partition coefficient (π), molar refractivity (MR), and the presence of specific substituent groups as key factors influencing herbicidal activity against various weed species.[8]
While specific data on herbicides derived directly from this compound is scarce, the general principles of pyridine-based herbicide design are applicable. The synthesis of such compounds would likely involve the modification of the carboxylic acid group to form esters or amides, and potentially the reduction of the nitro group to an amino group, which can then be further functionalized.
Applications in Coordination Chemistry
The presence of both a pyridine nitrogen and a carboxylic acid group makes this compound and its derivatives effective ligands in coordination chemistry. These ligands can coordinate with a variety of metal ions to form metal-organic frameworks (MOFs) and other coordination complexes with interesting structural and functional properties.
For instance, the related ligand 4,4′-bipyridine-2-carboxylic acid has been synthesized and used to create coordination polymers with transition metals like zinc and manganese.[9] The resulting structures can be used as building blocks for more complex mixed-metal framework materials.[9] The coordination behavior typically involves the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group.
The synthesis of such coordination complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent, often under hydrothermal conditions. The resulting crystal structures can be determined by single-crystal X-ray diffraction.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"this compound" [fillcolor="#FBBC05"]; "Metal_Salt" [fillcolor="#FBBC05"]; "this compound" -> "Coordination_Complex" [label="Ligand"]; "Metal_Salt" -> "Coordination_Complex" [label="Metal Ion"]; "Coordination_Complex" -> "Structural_Analysis" [label="X-ray Diffraction"]; } dot Figure 3. General scheme for the synthesis and analysis of coordination complexes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical compounds with potential applications in medicine and agriculture. While the available literature provides a foundational understanding of its utility, there is a clear need for more focused research to fully elucidate the potential of its derivatives. Specifically, future studies should aim to:
-
Develop and publish detailed and optimized synthetic protocols for this compound.
-
Synthesize and systematically evaluate a broader range of derivatives for their anticoccidial, anticancer, and herbicidal activities.
-
Conduct comprehensive comparative studies that include quantitative data (e.g., IC50, MIC values) to benchmark the performance of these new derivatives against existing compounds.
-
Explore the coordination chemistry of this compound with a wider range of metal ions to create novel materials with unique properties.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a key building block for the development of new and effective chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 8. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
